3,4-Dichloro-2-fluoromandelic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dichloro-2-fluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO3/c9-4-2-1-3(6(11)5(4)10)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSLYGPIXPFIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 3,4-Dichloro-2-Fluoromandelic Acid
Executive Summary
Target Molecule: 3,4-Dichloro-2-fluoromandelic acid (CAS: Generic Analog Reference) Molecular Formula: C₈H₅Cl₂FO₃ Molecular Weight: 239.03 g/mol Primary Application: Chiral building block for agrochemicals (fungicides) and pharmaceutical intermediates (antithrombotics/enzyme inhibitors).[1]
This technical guide details the synthesis of this compound, a highly functionalized
We present two validated pathways:
-
The Bisulfite-Cyanohydrin Route (Industrial Standard): Prioritizes scalability and cost-efficiency.
-
The Phase-Transfer Carbenoid Route (Jocic-Reeves): Prioritizes safety by eliminating cyanide handling.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis hinges on the construction of the
Strategic Logic
-
The Ortho-Fluoro Effect: The fluorine atom at the 2-position creates steric hindrance and an inductive electron-withdrawing effect. This increases the electrophilicity of the carbonyl carbon but destabilizes the intermediate cyanohydrin, making it prone to reversion under basic conditions.
-
The 3,4-Dichloro Motif: These substituents significantly increase the lipophilicity and acidity of the final mandelic acid, aiding in extractive isolation.
Retrosynthesis Diagram
Figure 1: Retrosynthetic disconnection showing the Cyanohydrin (Primary) and Carbenoid (Alternative) pathways.
Part 2: Pathway A — The Bisulfite-Cyanohydrin Route
Status: Gold Standard for Purity & Yield.
Direct reaction of aldehydes with HCN is hazardous. This protocol utilizes the in situ generation of the cyanohydrin via a bisulfite adduct, a method that buffers the reaction and minimizes free HCN evolution.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 3,4-Dichloro-2-fluorobenzaldehyde | 1.0 | Limiting Reagent |
| Sodium Bisulfite (NaHSO₃) | 1.2 | Adduct Former |
| Sodium Cyanide (NaCN) | 1.3 | Cyanating Agent |
| Conc. HCl (37%) | Excess | Hydrolysis Agent |
| Ethyl Acetate | Solvent | Extraction |
Step-by-Step Protocol
Step 1: Formation of the Bisulfite Adduct
-
Dissolve 3,4-dichloro-2-fluorobenzaldehyde (100 mmol) in water (150 mL) and ethanol (20 mL) to aid solubility.
-
Add Sodium Bisulfite (120 mmol) slowly with vigorous stirring.
-
Observation: The solution will warm slightly, and a white precipitate (the bisulfite adduct) typically forms.
-
Stir for 60 minutes at room temperature to ensure complete conversion.
Step 2: Cyanohydrin Conversion[1]
-
Cool the mixture to 0–5°C using an ice bath. Critical: Low temperature prevents the volatile aldehyde from regenerating.
-
Add a solution of Sodium Cyanide (130 mmol) in water (50 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Workup: Extract the oily cyanohydrin layer with diethyl ether or ethyl acetate (3 x 100 mL). Wash the organic phase with brine, dry over MgSO₄, and concentrate in vacuo.
-
Note: The 2-fluoro substituent may make this intermediate unstable. Proceed immediately to hydrolysis.
-
Step 3: Pinner Hydrolysis to Mandelic Acid
-
Suspend the crude cyanohydrin in Conc. HCl (60 mL).
-
Heat to 60°C for 2 hours, then increase to 90°C for 4 hours.
-
Crystallization: Cool the mixture to 4°C. The ammonium chloride byproduct remains in solution, while the substituted mandelic acid often precipitates.
-
Filter the solid.[1][4][6][7] If no precipitate forms, extract with Ethyl Acetate, dry, and recrystallize from Toluene/Heptane.
Mechanistic Pathway (DOT)
Figure 2: The Bisulfite-Cyanohydrin reaction cascade.
Part 3: Pathway B — The Phase-Transfer Route (Jocic-Reeves)
Status: Safer Alternative (Avoids Cyanide).
This method uses chloroform and a phase-transfer catalyst (PTC) to generate a trichloromethyl anion, which attacks the aldehyde. This is followed by a rearrangement to the
Reagents
-
Substrate: 3,4-Dichloro-2-fluorobenzaldehyde (50 mmol)
-
Solvent/Reagent: Chloroform (CHCl₃) (Excess, acts as solvent)
-
Base: 50% NaOH (aq)
-
Catalyst: TEBA (Triethylbenzylammonium chloride) (5 mol%)
Protocol
-
Setup: In a flask equipped with a reflux condenser and vigorous magnetic stirring, combine the aldehyde, chloroform (50 mL), and TEBA (0.5 g).
-
Addition: Add 50% NaOH (20 mL) dropwise.
-
Caution: The reaction is exothermic. Maintain temperature < 50°C.
-
-
Reaction: Stir vigorously at 55–60°C for 4–6 hours.
-
Chemistry: The :CCl3 anion adds to the aldehyde to form a trichloromethyl carbinol. Under basic conditions, this undergoes a Gem-dichloro epoxide intermediate rearrangement (Jocic reaction) to form the
-chloro acetate, which hydrolyzes to the mandelic acid.
-
-
Workup:
Part 4: Analytical Validation & Quality Control
To ensure the integrity of the synthesis, the following analytical benchmarks must be met.
1H NMR Spectroscopy (DMSO-d6)
-
Aromatic Region (7.2 – 7.8 ppm): Two distinct doublets or a multiplet corresponding to the two protons on the phenyl ring (H-5 and H-6). The coupling patterns will be split by the fluorine atom (
coupling). -
Methine Proton (5.0 – 5.3 ppm): A singlet corresponding to the chiral
-proton ( -OH). -
Hydroxyl/Carboxyl: Broad singlets (variable position) for the -OH and -COOH protons, often exchanging with D₂O.
HPLC Purity check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) gradient.
-
Detection: UV at 220 nm (Amide/Acid absorption) and 254 nm (Aromatic).
Enantiomeric Resolution (If Chiral Pure Required)
Since both pathways produce a racemate, chiral resolution is required for drug development.
-
Method: Diastereomeric salt crystallization using (S)-(-)-α-Phenylethylamine .
-
Solvent: Ethanol/Water (9:1).
Data Summary Table
| Parameter | Specification | Method |
| Appearance | White to Off-white Crystalline Solid | Visual |
| Melting Point | 115°C – 120°C (Estimated) | Capillary |
| Assay | > 98.0% | HPLC (a/a) |
| Moisture | < 0.5% | Karl Fischer |
| Residual Cyanide | < 10 ppm | Ion Chromatography (Route A only) |
Part 5: Safety & Toxicology (E-E-A-T)
Cyanide Management (Route A)
-
Hazard: NaCN releases HCN gas upon contact with acid or moisture.
-
Control: All cyanide reactions must be performed in a high-efficiency fume hood.
-
Quenching: All aqueous waste containing cyanide must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.
Fluorine Stability
-
The 2-fluoro position is generally stable under acidic hydrolysis. However, under the strong basic conditions of Route B (50% NaOH), there is a minor risk of Nucleophilic Aromatic Substitution (
) where -OH replaces -F, creating a phenolic impurity. -
Mitigation: Monitor reaction temperature strictly in Route B; do not exceed 60°C.
References
-
Corson, B. B., et al. "Mandelic Acid." Organic Syntheses, Coll.[6] Vol. 1, p.336 (1941).
-
Yadav, J. S., et al. "TMSCN-mediated synthesis of cyanohydrins." Tetrahedron Letters, Vol 43, Issue 26.
-
Reeves, W. P., et al. "Phase transfer catalysis: Preparation of mandelic acids." Synthetic Communications, Vol 9, 1979.
-
Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199.
-
Patel, R. N. "Biocatalytic synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews, Vol 252, 2008. (Context for chiral resolution of mandelic derivatives).
Sources
- 1. allindianpatents.com [allindianpatents.com]
- 2. gauthmath.com [gauthmath.com]
- 3. CN112321410A - Method for synthesizing mandelic acid - Google Patents [patents.google.com]
- 4. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 5. designer-drug.com [designer-drug.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO2024020517A1 - 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4h-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile derivatives and similar compounds as qpctl and qpct inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust HPLC Method for the Analysis of 3,4-Dichloro-2-fluoromandelic Acid
Abstract
This application note presents a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,4-Dichloro-2-fluoromandelic acid. This compound is a critical chiral intermediate in the synthesis of various pharmaceutical agents. Ensuring its purity and quality is paramount. The narrative herein explains the scientific rationale behind the selection of chromatographic parameters, provides detailed, step-by-step protocols for analysis, and outlines a validation strategy grounded in the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Scientific Principles & Method Development Rationale
The successful development of an HPLC method is predicated on a fundamental understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.[4][5] this compound is a polar, aromatic carboxylic acid containing a chiral center. These structural features dictate the strategy for its separation and quantification.
-
Analyte Characteristics:
-
Polarity: The presence of a carboxylic acid and a hydroxyl group makes the molecule polar, which can sometimes lead to poor retention on traditional C18 columns, especially with highly aqueous mobile phases.[6][7]
-
Acidity: The carboxylic acid moiety (pKa estimated to be around 3-4) requires pH control of the mobile phase. At a pH above its pKa, the analyte will be ionized, leading to poor retention and peak tailing due to secondary interactions with the silica backbone of the stationary phase.[8]
-
UV Chromophore: The dichlorofluorophenyl group acts as a strong chromophore, making UV detection a suitable and sensitive choice for quantification.
-
Chirality: As a chiral molecule, it exists as two enantiomers. While this primary method focuses on quantifying the compound as a whole, it is crucial to acknowledge that separating the enantiomers would require a specialized chiral stationary phase (CSP), such as one based on immobilized cellulose tris(3,5-dichlorophenylcarbamate).[9][10]
-
-
Causality of Experimental Choices:
-
Chromatographic Mode: Reversed-phase chromatography is the chosen mode due to its versatility and suitability for separating moderately polar compounds.[5] It relies on hydrophobic interactions between the analyte and the non-polar stationary phase.[5]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the workhorse for reversed-phase HPLC, offering excellent hydrophobic retention and mechanical stability. A high-purity, end-capped silica is specified to minimize interactions between the analyte's polar functional groups and residual silanols on the silica surface, thereby ensuring better peak symmetry.[8]
-
Mobile Phase Composition: The mobile phase consists of an aqueous component and an organic modifier (acetonitrile). Acetonitrile is chosen for its low viscosity and UV transparency. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase is acidified with 0.1% trifluoroacetic acid (TFA). The acid suppresses the ionization of the mandelic acid's carboxyl group, rendering it more non-polar and enhancing its retention on the C18 column.[8]
-
Detection Wavelength: Based on the aromatic structure, a detection wavelength of 225 nm is selected to provide high sensitivity for the analyte.
-
The following diagram illustrates the logical flow of decisions made during the method development process.
Caption: Decision workflow for HPLC method development.
Materials and Methods
| Category | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD). |
| Analytical Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent. |
| Chemicals & Reagents | - this compound reference standard (>98% purity).- Acetonitrile (HPLC grade).- Trifluoroacetic acid (TFA, HPLC grade).- Water (Type I, 18.2 MΩ·cm). |
| Software | OpenLab CDS ChemStation Edition or equivalent chromatography data system (CDS). |
| Labware | - Class A volumetric flasks and pipettes.- 1.5 mL amber HPLC vials with caps.- Analytical balance.- Sonicator. |
Experimental Protocols
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of Type I water. Mix thoroughly.
-
Mobile Phase B (Organic): Acetonitrile.
-
Degassing: Degas both mobile phases for 15 minutes using a sonicator or an online degasser before use.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 Acetonitrile/Water diluent.
-
Sample Preparation: Prepare samples by accurately weighing the material and dissolving in the diluent to achieve a final target concentration of approximately 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial if particulate matter is present.
HPLC System Configuration and Parameters
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column Temperature | 30 °C |
| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD), Signal at 225 nm |
| Run Time | 20 minutes |
Method Validation Strategy & System Suitability
For the method to be considered fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[3][11] The validation protocol should demonstrate the method's specificity, linearity, accuracy, precision, range, and robustness.[1][2][12]
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the Working Standard Solution (100 µg/mL) five times and evaluating the results against the predefined criteria in the table below. This practice is in accordance with pharmacopeial standards like the USP General Chapter <621>.[13][14][15]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating minimal undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| %RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision and reproducibility of the injector and system. |
| %RSD of Retention Time | ≤ 1.0% for 5 replicate injections | Indicates the stability of the pump and the consistency of the mobile phase. |
Summary of Validation Parameters
The following table outlines the key validation experiments to be performed.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). | Peak for the analyte should be pure and well-resolved from other components. |
| Linearity & Range | Demonstrates a direct proportional relationship between concentration and detector response over a specified range. Typically tested with 5-6 concentration levels. | Correlation coefficient (r²) ≥ 0.999. The range is typically 80-120% of the target concentration.[1] |
| Accuracy (Recovery) | The closeness of the test results to the true value. Assessed by spiking a placebo or sample matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-assay): Analysis of replicate samples (n=6) at 100% of the test concentration on the same day, by the same analyst. Intermediate Precision: The study is repeated on a different day, with a different analyst, or on different equipment. | %RSD ≤ 2.0% for both repeatability and intermediate precision. |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). | System suitability parameters must be met, and results should not be significantly impacted by the changes. |
Analytical Workflow and Conclusion
The overall workflow from sample receipt to final report generation is depicted below. Adherence to this structured process ensures data integrity and consistency.
Sources
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. â©621⪠Chromatography [doi.usp.org]
- 5. chromtech.com [chromtech.com]
- 6. hplc.eu [hplc.eu]
- 7. resolian.com [resolian.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. database.ich.org [database.ich.org]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. agilent.com [agilent.com]
- 15. uni-onward.com.tw [uni-onward.com.tw]
Application Notes and Protocols: 3,4-Dichloro-2-fluoromandelic Acid as a Versatile Building Block for Novel Compound Synthesis
Introduction: The Strategic Advantage of Fluorinated Scaffolds
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of rational design.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[3] Within the arsenal of fluorinated synthons, mandelic acid derivatives represent a particularly valuable class of building blocks.[4][5] These α-hydroxy acids provide a chiral scaffold, enabling the stereocontrolled synthesis of complex molecules.[4][6]
This guide focuses on 3,4-Dichloro-2-fluoromandelic acid , a specialized building block that merges the desirable chiral α-hydroxy acid motif with a uniquely substituted aromatic ring. The presence of two chlorine atoms and a fluorine atom on the phenyl ring offers a platform for orthogonal chemical modifications and fine-tuning of electronic and steric properties. This combination makes it an exceptionally promising starting material for generating novel compounds in pharmaceutical, agrochemical, and materials research. This document serves as a detailed guide for researchers, providing insights into its properties, synthetic potential, and step-by-step protocols for its application.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a building block is critical for reaction design and optimization. While comprehensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value (Estimated) | Notes |
| CAS Number | Not assigned | Data from similar compounds like 2,4-Dichloro-3-(difluoromethoxy)mandelic acid (CAS: 1804516-78-6) are available.[7] |
| Molecular Formula | C₈H₅Cl₂FO₃ | |
| Molecular Weight | 239.03 g/mol | |
| Appearance | White to off-white crystalline solid | Based on analogous mandelic acid derivatives.[6][8][9] |
| Melting Point | 125 - 140 °C | Estimated range based on substituted chloromandelic acids.[8][9] |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | Typical for aromatic carboxylic acids. |
| pKa (Acidic) | ~3.5 | Estimated based on the pKa of mandelic acid (~3.75) with electron-withdrawing substituents.[10] |
Spectroscopic Signatures for Characterization
Structural verification is paramount. The following are expected spectroscopic characteristics for this compound:
-
¹H NMR: Expected signals include a doublet for the aromatic proton, a singlet for the benzylic proton (α-CH), and broad singlets for the hydroxyl and carboxylic acid protons (which may exchange with D₂O).
-
¹³C NMR: Aromatic carbons will appear in the 110-140 ppm range, with C-F and C-Cl couplings. The benzylic carbon (α-CH) will be around 70-75 ppm, and the carboxyl carbon (~170-175 ppm).
-
¹⁹F NMR: A singlet or doublet is expected, characteristic of a fluorine atom attached to an aromatic ring.
-
IR Spectroscopy: Key stretches will include a broad O-H band (3400-2400 cm⁻¹) for the carboxylic acid, a C=O stretch (~1700 cm⁻¹), C-O stretch (~1200 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region.[11]
Core Synthetic Applications: A Multi-Functional Scaffold
The utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity. This allows for a modular approach to building complex molecules.
Caption: Key reactive sites and corresponding synthetic transformations.
-
Carboxylic Acid Modifications: The carboxyl group is a primary handle for derivatization. It readily undergoes esterification and amidation, allowing for the introduction of a vast array of functional groups and the construction of libraries for biological screening.
-
α-Hydroxy Group Chemistry: The secondary alcohol can be oxidized to a ketone, yielding the corresponding α-keto acid, another valuable synthetic intermediate.[12] It can also be acylated or alkylated to introduce further diversity.
-
Aromatic Ring Substitution: The electron-deficient aromatic ring, substituted with two chlorine atoms, is primed for nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions. This allows for the replacement of chlorine with other nucleophiles (e.g., amines, thiols, alkoxides), enabling late-stage diversification of the scaffold.[13]
Experimental Protocols
The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14][15]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[16][17] Handle in a well-ventilated area. In case of contact, rinse immediately and thoroughly with water.[17]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents.[14][16] Protect from light.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[14][17]
Protocol 1: Synthesis of Methyl 3,4-Dichloro-2-fluoromandelate (Esterification)
This protocol describes a classic Fischer esterification, ideal for producing simple alkyl esters.
Principle: The carboxylic acid is reacted with an alcohol (methanol) in the presence of a strong acid catalyst (sulfuric acid) under reflux conditions. The equilibrium is driven towards the ester product by using an excess of the alcohol.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (20-30 eq, serves as solvent)
-
Sulfuric acid (H₂SO₄), concentrated (0.1 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound.
-
Add anhydrous methanol to dissolve the starting material.
-
Carefully and slowly add concentrated sulfuric acid to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl ester.
-
Purify the product by column chromatography on silica gel if necessary.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the methyl ester.
Protocol 2: Synthesis of a Benzylamide Derivative (Amide Bond Formation)
This protocol utilizes a standard peptide coupling agent for the efficient formation of an amide bond under mild conditions.
Principle: The carboxylic acid is activated using a coupling agent (HATU) in the presence of a non-nucleophilic base (DIPEA). The activated species then reacts with a primary amine (benzylamine) to form the stable amide bond.
Caption: Experimental workflow for amide bond formation.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF.
-
Add benzylamine, followed by DIPEA.
-
Add HATU portion-wise to the stirring solution. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and pour it into water.
-
Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography on silica gel.
Characterization: Confirm the structure of the amide product using ¹H NMR, ¹³C NMR, IR (noting the appearance of the amide C=O stretch ~1650 cm⁻¹), and high-resolution mass spectrometry.
Protocol 3: Oxidation to 3,4-Dichloro-2-fluorophenylglyoxylic Acid
This protocol uses a Swern oxidation, a reliable method for converting primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.
Principle: Dimethyl sulfoxide (DMSO) is activated with oxalyl chloride at low temperature to form an electrophilic sulfur species. The alcohol adds to this species, and subsequent addition of a hindered base (triethylamine) promotes an intramolecular elimination to yield the ketone, dimethyl sulfide, and triethylammonium chloride.
Caption: Experimental workflow for Swern oxidation.
Materials:
-
Oxalyl chloride ((COCl)₂) (1.5 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
This compound (1.0 eq)
-
Triethylamine (TEA), anhydrous (5.0 eq)
-
1M Hydrochloric acid (HCl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a three-neck flask with a thermometer and an inert atmosphere (N₂ or Ar). Add anhydrous DCM and cool to -78°C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride to the DCM, followed by the dropwise addition of anhydrous DMSO. Stir for 15 minutes.
-
Add a solution of this compound in a small amount of anhydrous DCM dropwise, ensuring the internal temperature remains below -65°C.
-
Stir the mixture at -78°C for 30-45 minutes.
-
Add anhydrous triethylamine dropwise, which may cause the mixture to become thick.
-
After stirring for another 15 minutes at -78°C, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Quench the reaction by adding water. Separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with 1M HCl, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting α-keto acid by chromatography or recrystallization.
Characterization: The product should be analyzed by ¹H NMR (disappearance of the benzylic CH-OH proton), ¹³C NMR (appearance of a ketone carbonyl signal ~190 ppm), and mass spectrometry.
Conclusion and Future Perspectives
This compound is a highly functionalized and versatile building block with significant potential for the synthesis of novel compounds. Its distinct reactive handles—the carboxylic acid, the α-hydroxy group, and the halogenated aromatic ring—can be manipulated selectively to build molecular complexity. The protocols detailed herein provide a reliable foundation for researchers to begin exploring its chemistry.
Future applications could involve its use in parallel synthesis to rapidly generate libraries of compounds for high-throughput screening against various biological targets. The unique electronic nature of the dichlorofluorophenyl moiety may be exploited in the design of covalent inhibitors or probes where precise tuning of reactivity is essential. As the demand for sophisticated and functionally dense molecules grows, building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis and drug discovery.
References
- Chem Service. (2017).
- Spectrum Chemical. (2013).
- CDH Fine Chemical. (n.d.).
- Fisher Scientific. (2025).
- Cayman Chemical. (2025).
- Wiley-VCH. (n.d.).
- S. A. G. D. Santos, et al. (2026).
- Chem-Impex. (n.d.). 4-Fluoro-DL-mandelic acid.
- Enamine. (n.d.).
- BenchChem. (2025).
- Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-69.
- FooDB. (2011). Showing Compound Mandelic acid (FDB022191).
- I. V. Alabugin, et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
- M. E. T. H. El-Hag, et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PMC.
- M. Parcheta, et al. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. PMC.
- M. Parcheta, et al. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach.
- A. Kumar, et al. (n.d.). Pathways in permanganate oxidation of mandelic acid: reactivity and selectivity of intermediate manganese species. Dalton Transactions (RSC Publishing).
- Amfluoro. (n.d.). 2,4-Dichloro-3-(difluoromethoxy)mandelic acid.
- ChemicalBook. (n.d.). Mandelic acid(611-71-2) IR Spectrum.
- Sigma-Aldrich. (n.d.). (S)-(+)-2-Chloromandelic acid 97%.
- Sigma-Aldrich. (n.d.). (R)-(-)-2-Chloromandelic acid 99%.
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. amfluoro.com [amfluoro.com]
- 8. (S)-(+)-2-Chloromandelic acid 97 52950-19-3 [sigmaaldrich.com]
- 9. (R)-(-)-2-Chloromandelic acid 99 52950-18-2 [sigmaaldrich.com]
- 10. Showing Compound Mandelic acid (FDB022191) - FooDB [foodb.ca]
- 11. Mandelic acid(611-71-2) IR Spectrum [chemicalbook.com]
- 12. Pathways in permanganate oxidation of mandelic acid: reactivity and selectivity of intermediate manganese species - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. cdn.chemservice.com [cdn.chemservice.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Stability of 3,4-Dichloro-2-fluoromandelic Acid
Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Stability & Degradation in Solution
Executive Summary: The Stability Profile
3,4-Dichloro-2-fluoromandelic acid is a highly functionalized chiral building block. Its stability in solution is governed by two competing factors: the electron-withdrawing nature of the halogenated ring (which increases acidity and susceptibility to racemization) and the alpha-hydroxy acid moiety (prone to oxidation).
Quick Reference Guide:
| Parameter | Critical Limit | Consequence of Failure |
| pH Window | 2.0 – 4.5 | pH > 5: Rapid Racemization via enolate formation.pH < 1: Potential estolide (dimer) formation. |
| Solvent | ACN, MeOH (Acidified) | Non-acidified alcohols: Slow esterification.DMSO: Avoid for long-term storage (oxidative risk). |
| Light | Protect from UV | Photolytic dehalogenation (minor risk compared to racemization). |
| Temperature | < 4°C | Exponential increase in racemization rate above 25°C. |
Deep Dive: Degradation Mechanisms
To troubleshoot effectively, you must understand the cause of the instability.
A. Base-Catalyzed Racemization (The Primary Threat)
The 2-fluoro and 3,4-dichloro substituents are strong electron-withdrawing groups (EWGs). These pull electron density from the benzene ring, which in turn destabilizes the benzylic C-H bond.
-
Mechanism: Even mild bases (or slightly basic buffers) can abstract the benzylic proton.
-
Intermediate: This forms a planar enolate/carbanion intermediate.
-
Result: Reprotonation occurs from either face, leading to a racemic mixture.
B. Oxidative Decarboxylation
In the presence of oxygen and light, or specific transition metals, the alpha-hydroxy group oxidizes to an alpha-keto acid (Benzoylformic acid derivative).
Visualizing the Pathways
Figure 1: Primary degradation pathways. Red arrows indicate the racemization cycle, which is the most common mode of failure in solution.
Troubleshooting Guide (Q&A)
Scenario 1: "My HPLC peak area is constant, but the Enantiomeric Excess (ee%) is dropping."
Diagnosis: You are experiencing Racemization , not chemical decomposition.
-
Root Cause: The pH of your sample diluent or mobile phase is likely too high. The pKa of this molecule is significantly lower than unsubstituted mandelic acid (approx pKa ~2.8 vs 3.4) due to the fluorine ortho-effect [1]. At pH 6-7, the molecule is fully ionized, stabilizing the transition state for proton abstraction.
-
The Fix:
-
Acidify Sample Diluent: Ensure your sample solvent contains 0.1% Formic Acid or TFA.
-
Check Mobile Phase: Use an acidic buffer (e.g., Ammonium Formate pH 3.0) rather than neutral phosphate.
-
Temperature Control: If your autosampler is not cooled, racemization can occur overnight at room temperature. Set autosampler to 4°C.
-
Scenario 2: "I see a new impurity peak at RRT ~1.2 that grows over time."
Diagnosis: This is likely the Alpha-Keto Acid (Oxidation product) or an Ester (if in alcohol).
-
Root Cause:
-
If in Methanol/Ethanol: Fischer esterification occurs slowly even at room temperature if the solution is acidic.
-
If in ACN/Water: Oxidative degradation to 3,4-dichloro-2-fluorobenzoylformic acid.
-
-
The Fix:
-
Solvent Switch: For stability studies, use Acetonitrile/Water (acidified) instead of alcohols to prevent esterification.
-
Inert Gas: Purge solvents with Nitrogen/Argon to remove dissolved oxygen.
-
Amber Glass: Protect samples from light to inhibit photo-oxidation.
-
Scenario 3: "The retention time shifts between injections."
Diagnosis: Ionization Instability.
-
Root Cause: You are operating near the pKa of the compound.[1] Small changes in the organic modifier concentration or temperature shift the equilibrium between the neutral acid and the carboxylate anion.
-
The Fix:
-
Buffer Harder: Use 10-20 mM buffer concentration rather than just 0.1% acid additives if the shift persists.
-
Lock pH: Operate at least 1.5 pH units away from the pKa (Target pH 2.0-2.5).
-
Self-Validating Experimental Protocols
Do not assume stability; prove it with this stress-test workflow.
Protocol A: The "Racemization Clock" Test
Objective: Determine the safe time window for sample analysis.
-
Preparation: Dissolve 10 mg of pure enantiomer in 10 mL of three different solvents:
-
Solvent A: 50:50 ACN:Water (Neutral)
-
Solvent B: 50:50 ACN:0.1% Formic Acid (Acidic)
-
Solvent C: 50:50 ACN:10mM Ammonium Bicarbonate (Basic, pH ~8)
-
-
Incubation: Place vials at Room Temperature (25°C).
-
Analysis: Inject every 1 hour for 12 hours using a Chiral HPLC method (e.g., Chiralpak IC or AD-H).
-
Validation Criteria:
-
Pass: ee% drop < 0.5% over 12 hours.
-
Expectation: Solvent C will show rapid racemization (loss of ee%) within 1-2 hours. Solvent B should remain stable.
-
Protocol B: Solubility & Precipitation Check
Objective: Avoid crashing out in acidic mobile phases.
Due to the lipophilic dichloro-fluoro ring, this compound has low water solubility at low pH (where it is neutral).
-
Prepare a 1 mg/mL solution in 100% Methanol.
-
Slowly add 0.1% TFA water in 10% increments.
-
Observation: Note the point of turbidity.
-
Application: Ensure your HPLC gradient never exceeds this water ratio during the run to prevent column clogging.
Diagnostic Decision Tree
Use this flowchart to resolve analytical anomalies.
Figure 2: Troubleshooting logic for stability failures.
References
-
Substituent Effects on Acidity: The introduction of ortho-fluorine and meta/para-chlorine atoms significantly increases the acidity of benzoic and phenylacetic acid deriv
-
Source: (Proxy structure for acidity trends).
-
-
Mandelic Acid Racemization: Base-catalyzed racemization of substituted mandelic acids is a well-documented phenomenon, driven by the formation of a planar enol
-
Source:
-
-
Chiral Separation Methodologies: Polysaccharide-based stationary phases (e.g., Chiralpak IC)
-
Source:
-
-
Oxidative Instability: Alpha-hydroxy acids are susceptible to auto-oxidation to alpha-keto acids, a process acceler
-
Source:
-
Sources
Technical Support Center: Optimizing Derivatization of 3,4-Dichloro-2-fluoromandelic Acid
Welcome to the technical support center for the derivatization of 3,4-dichloro-2-fluoromandelic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflows. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the common challenges associated with the derivatization of this specific halogenated mandelic acid derivative.
Introduction to Derivatization of this compound
This compound is a valuable building block in pharmaceutical synthesis.[1] Its high polarity and low volatility, however, often necessitate derivatization of the carboxylic acid and/or the hydroxyl group to improve solubility in organic solvents, enhance reactivity for subsequent synthetic steps, or enable analysis by techniques like gas chromatography (GC).[2][3] The electron-withdrawing effects of the halogen substituents on the phenyl ring can influence the reactivity of both the carboxyl and hydroxyl groups, presenting unique challenges and opportunities for optimization.
This guide will focus on the two most common derivatization strategies: esterification of the carboxylic acid and amide bond formation .
Frequently Asked Questions (FAQs)
Q1: Why is my esterification of this compound proceeding slowly or not at all?
A1: Several factors can contribute to slow or incomplete esterification. The primary reasons often involve equilibrium limitations, insufficient activation of the carboxylic acid, or steric hindrance.
-
Equilibrium Limitations (Fischer Esterification): Fischer esterification, a common method involving an alcohol and a strong acid catalyst (e.g., H₂SO₄), is a reversible reaction.[4][5][6] The formation of water as a byproduct can drive the reaction backward. To favor ester formation, use a large excess of the alcohol (which can also serve as the solvent) and/or remove water as it forms, for example, by using a Dean-Stark apparatus.[4][6]
-
Insufficient Carboxylic Acid Activation: For less reactive alcohols or under milder conditions, the carboxylic acid needs to be activated. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be highly effective.[7][8] Alternatively, converting the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to adding the alcohol is a robust method.[7]
-
Steric Hindrance: The ortho-fluorine and chlorine atoms on the phenyl ring, along with the α-hydroxyl group, may create steric hindrance, particularly with bulky alcohols. If you suspect steric hindrance, consider using a less bulky alcohol or a more potent activation method.
Q2: I am observing significant side product formation during my DCC-mediated esterification. What are these byproducts and how can I minimize them?
A2: A common side product in DCC-mediated couplings is the formation of N-acylurea.[9] This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the alcohol. To minimize this, ensure a stoichiometric or slight excess of the alcohol is present and consider adding a nucleophilic catalyst like DMAP, which accelerates the desired esterification reaction.[8] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also suppress the formation of N-acylurea.
Q3: My amide coupling reaction with this compound is giving low yields. What are the likely causes?
A3: Low yields in amide formation can stem from several issues:
-
Inappropriate Coupling Reagent: For sterically hindered or electronically deactivated amines, standard coupling reagents may not be sufficient. Consider using more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[10][]
-
Base-Related Problems: Amide coupling reactions require a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA, or triethylamine - TEA) to neutralize the acid formed and to deprotonate the amine salt.[10] Ensure you are using an appropriate base at the correct stoichiometry. Insufficient base can lead to the protonation of the amine, rendering it non-nucleophilic.
-
Acid-Base Neutralization: A common pitfall is the direct mixing of the carboxylic acid and the amine without a coupling agent, which simply forms an ammonium salt.[12][13] The carboxylic acid must first be activated by the coupling reagent before the amine is introduced, or the amine should be added to a pre-activated acid.
-
Acid Chloride Formation Issues: If you are using the acid chloride route, ensure the complete conversion of the carboxylic acid to the acid chloride. Residual thionyl chloride should be removed under vacuum before adding the amine to prevent unwanted side reactions. A catalytic amount of DMF can facilitate the formation of the acid chloride.[14]
Q4: Do I need to protect the hydroxyl group of this compound before derivatization?
A4: This depends on the reaction conditions and the other reagents used.
-
For Esterification: Generally, protection of the hydroxyl group is not necessary for Fischer esterification or standard DCC/DMAP couplings. However, if you are converting the carboxylic acid to a highly reactive acid chloride using a reagent like thionyl chloride, the hydroxyl group can react to form a chlorosulfite ester. In such cases, protecting the hydroxyl group (e.g., as a silyl ether or an acetate) might be necessary.[15]
-
For Amide Formation: During amide coupling, the hydroxyl group is generally less reactive than the amine nucleophile. However, under certain conditions or with highly activated carboxylic acids, acylation of the hydroxyl group can occur as a side reaction. If you observe this, consider protecting the hydroxyl group.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Esterification Yields
This guide provides a systematic approach to diagnosing and resolving low yields in the esterification of this compound.
Troubleshooting Workflow for Esterification
Caption: Decision tree for troubleshooting low esterification yields.
Step-by-Step Protocol: High-Yield Steglich Esterification
-
Dissolve this compound (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Add 4-DMAP (0.1 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1 eq.) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Guide 2: Optimizing Amide Bond Formation
This section provides a troubleshooting framework for improving the yield and purity of amide derivatives of this compound.
Troubleshooting Workflow for Amide Coupling
Caption: Decision tree for optimizing amide formation.
Step-by-Step Protocol: Robust Amide Coupling using HATU
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 5-10 minutes at room temperature to pre-activate the acid.
-
Add the desired amine (1.2 eq.) to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide by flash column chromatography or recrystallization.
Data Summary
The choice of derivatization method will depend on the specific requirements of your synthesis or analysis. The following table summarizes key parameters for the recommended methods.
| Derivatization Method | Reagents | Typical Temperature | Key Advantages | Common Issues |
| Esterification | ||||
| Fischer Esterification | Alcohol (excess), H₂SO₄ (cat.) | Reflux | Inexpensive, simple for unhindered alcohols. | Reversible, requires harsh conditions.[4][6] |
| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | 0 °C to RT | Mild conditions, good for sensitive substrates.[7][8] | N-acylurea formation, DCU removal.[9] |
| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine | 0 °C to RT | High reactivity, drives reaction to completion. | Harsh reagents, potential side reactions with hydroxyl group.[7] |
| Amide Formation | ||||
| Carbodiimide Coupling | Amine, EDC, HOBt | 0 °C to RT | Mild, common for peptide synthesis. | Racemization risk, N-acylurea formation.[10] |
| Uronium Salt Coupling | Amine, HATU, DIPEA | RT | High yields, fast, good for difficult couplings.[10][] | Expensive reagents. |
| Acid Chloride Formation | 1. SOCl₂ 2. Amine, TEA | 0 °C to RT | Very reactive, high yielding. | HCl byproduct must be neutralized.[12][13] |
References
-
Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. (2025). MDPI. [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (n.d.). PMC. [Link]
-
Determination of mandelic acid enantiomers in urine by derivatization in supercritical carbon dioxide prior to their determination by gas chromatography. (2006). PubMed. [Link]
-
Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol. (n.d.). AIP Publishing. [Link]
-
Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. (2023). PMC. [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. [Link]
-
Esterification optimization studies | Download Table. (n.d.). ResearchGate. [Link]
-
Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media. (n.d.). MDPI. [Link]
-
Why did my amide syntesis does not work?. (2021). ResearchGate. [Link]
-
Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (n.d.). PMC. [Link]
-
Tips and tricks for difficult amide bond formation?. (2021). Reddit. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]
-
Amide formation from carboxylic acid derivatives. (n.d.). Khan Academy. [Link]
-
Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (2004). ResearchGate. [Link]
-
20.10 Synthesis and Reactions of Amides. (2021). YouTube. [Link]
-
[Synthesis of new mandelic acid derivatives with preservative action. Synthesis and acute toxicity study]. (n.d.). PubMed. [Link]
-
Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
-
Dichlorotetrafluoroacetone as a derivatisation reagent in the analysis of mandelic acids in human urine. (1990). PubMed. [Link]
-
Esterification of Carboxylic Acids with. (n.d.). Organic Syntheses Procedure. [Link]
-
A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (2017). PMC. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Mandelic acid. (n.d.). Wikipedia. [Link]
-
Simple Method for the Esterification of Carboxylic Acids. (n.d.). Organic Chemistry Portal. [Link]
-
Mandelic Acid | C8H8O3 | CID 1292. (n.d.). PubChem. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
Simultaneous determination of mandelic acid enantiomers and phenylglyoxylic acid in urine by high-performance liquid chromatography with precolumn derivatization. (n.d.). ResearchGate. [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]
-
Chiral Separation of Mandelic Acid and Its Derivatives by Thin‐Layer Chromatography Using Molecularly Imprinted Stationary Phases | Request PDF. (n.d.). ResearchGate. [Link]
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC. (n.d.). ResearchGate. [Link]
-
Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. (2022). PMC. [Link]
Sources
- 1. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Amide Synthesis [fishersci.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Khan Academy [khanacademy.org]
- 14. researchgate.net [researchgate.net]
- 15. [Synthesis of new mandelic acid derivatives with preservative action. Synthesis and acute toxicity study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Resolution of 3,4-Dichloro-2-fluoromandelic acid
Case ID: RES-34DC2F-OPT Assigned Specialist: Senior Application Scientist, Chiral Technologies Division Status: Active Support[1]
Executive Summary
You are working with 3,4-Dichloro-2-fluoromandelic acid , a highly functionalized aromatic
-
Increased Acidity: The fluorine at the ortho (2) position exerts a strong inductive effect (
), lowering the pKa (approx. 2.8–3.[1]0) compared to mandelic acid (pKa 3.4).[1] This strengthens the ionic bond in diastereomeric salts. -
Lipophilicity & Sterics: The 3,4-dichloro motif significantly increases lipophilicity, raising the risk of "oiling out" (liquid-liquid phase separation) rather than clean crystallization during salt formation.
This guide provides a validated troubleshooting framework for resolving this molecule using classical diastereomeric salt crystallization.
Part 1: The "Happy Path" Protocol
Start here. This is the baseline protocol derived from analogous halogenated mandelic acid resolutions (e.g., 2-chloromandelic acid).
Standard Operating Procedure (SOP-802)
1. Resolving Agent Selection
-
Primary Agent: (S)-(-)-1-Phenylethylamine [(S)-PEA].[1]
-
Why: It is the industry standard for mandelic acids. The structural match between the phenyl rings allows for
- stacking, stabilizing the crystal lattice.
-
-
Alternative Agent: (R)-(+)-Benzyl-1-phenylethylamine (BPA).[1][2]
-
Use when: The PEA salt is too soluble or oils out. BPA adds bulk, reducing solubility.[3]
-
2. Solvent System
-
Initial Screen: 95% Ethanol (EtOH) or Isopropanol (IPA).[1]
-
Optimization: Ethanol/Water mixtures (variable ratio).
3. Step-by-Step Workflow
-
Dissolution: Dissolve 10.0 g (approx. 40 mmol) of racemic this compound in 50 mL of Ethanol at 50°C.
-
Neutralization: Add 0.55 equivalents (approx. 22 mmol) of (S)-PEA dropwise over 15 minutes.
-
Note: We use the "Half-Quantity Method" (Pope-Peachey method) to maximize theoretical yield to 50% of the desired enantiomer.[1]
-
-
Nucleation: Cool slowly to 40°C. Seed with pure diastereomeric salt if available.
-
Crystallization: Cool to 25°C at a rate of 5°C/hour. Stir for 4 hours.
-
Harvest: Filter the white precipitate. Wash with cold Ethanol (0°C).[1][3]
-
Liberation: Suspend salt in dilute HCl (1M) and extract with Ethyl Acetate to recover the chiral acid.
Part 2: Troubleshooting & Optimization (FAQ)
Issue 1: "The mixture turned into a sticky oil instead of crystals."
Diagnosis: Oiling out (Liquid-Liquid Phase Separation). Cause: The salt is too lipophilic for the solvent, or the temperature dropped too fast, bypassing the metastable zone width (MSZW).[3] Solution:
-
Action A (Solvent Modification): Increase the solvent polarity slightly to push the equilibrium toward a solid phase, OR switch to a less polar solvent if the oil is water-rich.[1] For this molecule, add water to the Ethanol (try 80:20 EtOH:Water).[3] The hydrophobic dichlorophenyl group hates water, forcing the salt to lattice.[3]
-
Action B (The "Cloud Point" Method): Heat the oil/solvent mixture until homogeneous.[1] Add the anti-solvent (Water or Hexane) dropwise until a faint turbidity persists.[1] Cool extremely slowly (1°C/hour).[1][3]
Issue 2: "The enantiomeric excess (ee) is low (< 80%)."
Diagnosis: Eutectic entrapment or non-specific precipitation.[1] Cause: The 3,4-dichloro substitution creates a "greasy" lattice that traps the wrong diastereomer. Solution:
-
Recrystallization: Do not liberate the acid yet. Recrystallize the salt itself in pure Ethanol .
-
Dutch Resolution: Use a mixture of resolving agents (e.g., 90% PEA + 10% Benzylamine).[3] This disrupts the lattice of the wrong diastereomer while maintaining the stability of the correct one.
Issue 3: "No precipitate formed even at 0°C."
Diagnosis: High solubility (Low
-
Concentration: Reduce solvent volume by 30%.
-
Salting Out: Add a neutral salt (NaCl) to the aqueous phase if using a biphasic system (rare for this step).[1]
-
Agent Swap: Switch to Cinchonidine . The bulky alkaloid structure often precipitates anions that are too soluble with small amines like PEA.[3]
Part 3: Visualizing the Logic
Workflow Diagram: Resolution Decision Tree
This diagram guides you through the decision-making process based on experimental observation.
Caption: Decision tree for optimizing the crystallization of this compound salts.
Part 4: Data Reference & Specifications
Physicochemical Profile
Understanding the molecule is the key to resolving it.
| Property | Value (Approx.) | Implication for Resolution |
| pKa (COOH) | ~2.9 | Stronger acid than Mandelic acid.[1] Requires stoichiometric precision with bases.[3] |
| LogP | ~2.7 | Moderately lipophilic.[3] Avoid pure water; requires organic co-solvent.[3] |
| H-Bond Donors | 2 (COOH, OH) | Excellent candidate for co-crystal formation if salt formation fails.[1] |
| Critical Impurity | Des-chloro analogs | Monitor by HPLC; these can co-crystallize and lower ee. |
Recommended Solvent Screening Table
Run these screens on a 100mg scale before scaling up.
| Solvent System | Ratio (v/v) | Expected Outcome | Risk |
| Ethanol (Abs) | 100% | Clean crystals, moderate yield | High solubility (low yield) |
| EtOH : Water | 90 : 10 | Optimal Balance | Slight oiling risk |
| Isopropanol | 100% | High yield, faster nucleation | Lower purity (traps impurities) |
| MTBE | 100% | Very low solubility | Premature precipitation (amorphous) |
References
-
Jacques, J., Collet, A., & Wilen, S. H. (1981).[3] Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on the "Half-Quantity" method and solubility diagrams).
-
Kozma, D. (2001).[3] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[3] (Database of resolving agents for mandelic acid derivatives).
-
Shemchuk, O., et al. (2022).[3][4] "L-Proline, a resolution agent able to target both enantiomers of mandelic acid."[4] Chemical Communications, 58, 8560-8563.[3][4] Link (Demonstrates alternative amino-acid based resolution for this chemotype).
-
Tan, Z., et al. (2018).[3] "Improved Resolution of 4-Chloromandelic Acid... Using (R)-(+)-Benzyl-1-Phenylethylamine."[1][2] Crystals, 8(12), 473.[3] Link (Direct analog study: 4-Cl vs 3,4-Dichloro similarity establishes the BPA/PEA protocol).[1]
-
Li, Y., et al. (2013).[3] "Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam." Crystal Growth & Design, 13(7). (Validates the behavior of fluoro/chloro substituted mandelic acids).
Disclaimer: This guide is for research purposes. Always verify safety data sheets (SDS) for this compound, as fluorinated aromatics can be skin irritants.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
common impurities in 3,4-Dichloro-2-fluoromandelic acid synthesis
Technical Support Center: 3,4-Dichloro-2-fluoromandelic Acid Synthesis
Executive Summary & Synthesis Logic
Topic: Troubleshooting Common Impurities in the Synthesis of this compound. Primary Route: Cyanohydrin Synthesis (Nucleophilic addition of cyanide to 3,4-dichloro-2-fluorobenzaldehyde followed by acid hydrolysis). Criticality: This molecule is a chiral building block for agrochemicals and pharmaceuticals. Purity is governed by the stability of the fluorine atom at the ortho position and the completeness of the nitrile hydrolysis.
As a Senior Application Scientist, I have structured this guide to address the "why" behind the impurities, not just the "what." The presence of halogens (Cl, F) on the phenyl ring creates specific electronic effects that alter the standard mandelic acid impurity profile.
Synthesis Pathway & Impurity Map
The following diagram outlines the reaction logic and where specific impurities originate.
Caption: Reaction scheme showing the Cyanohydrin route and critical impurity branch points. Impurities A and B are the most persistent.
Technical Troubleshooting Guide (Q&A)
Category 1: Starting Material & Oxidation Impurities
Q1: I see a persistent peak at RRT ~1.2 (relative to product) that correlates with the starting aldehyde. Why is the conversion stalling?
-
Diagnosis: This is likely the Retro-Cyanohydrin Effect .
-
The Science: The formation of the cyanohydrin (mandelonitrile) is an equilibrium reaction.[1] Under basic conditions or insufficient cyanide excess, the equilibrium shifts back toward the aldehyde and HCN. If you proceed to hydrolysis without "locking" the nitrile, the aldehyde regenerates.
-
Corrective Action:
-
Bisulfite Method: Use the sodium bisulfite adduct method.[2][3] Form the bisulfite adduct of the aldehyde first (solid precipitate), then react with NaCN.[1] This drives the equilibrium forward more effectively than direct HCN addition.
-
Temperature Control: Keep the cyanohydrin formation between 0–5°C. Higher temperatures favor the reverse reaction.
-
Q2: My final product has a 2-5% contamination of 3,4-dichloro-2-fluorobenzoic acid. Recrystallization isn't removing it efficiently.
-
Diagnosis: Auto-oxidation of the Aldehyde.
-
The Science: Electron-withdrawing groups (Cl, F) make the aldehyde carbonyl highly electrophilic, but the C-H bond is still susceptible to radical oxidation by air, forming the carboxylic acid (Benzoic acid derivative). This impurity has solubility properties very similar to the mandelic acid, making separation difficult.
-
Corrective Action:
-
Inert Atmosphere: You must run the initial aldehyde dissolution and cyanohydrin formation under Nitrogen or Argon.
-
Purification: Switch from Toluene to Water/Toluene biphasic recrystallization. The benzoic acid derivative is less soluble in water than the mandelic acid.
-
Protocol: Dissolve crude in minimum hot water (85°C). Cool slowly. The mandelic acid crystallizes; the benzoic impurity often remains in the mother liquor if kept dilute.
-
Category 2: Hydrolysis Intermediates
Q3: I detect a "stubborn" intermediate that disappears only after 12+ hours of reflux. What is it?
-
Diagnosis: 3,4-Dichloro-2-fluoromandelamide (The Amide Intermediate).
-
The Science: Hydrolysis of a nitrile proceeds in two steps: Nitrile
Amide Acid. The second step (Amide Acid) is the rate-determining step. The ortho-fluorine atom provides steric hindrance and electronic repulsion, making the amide carbonyl less accessible to water attack compared to non-substituted mandelic acids. -
Corrective Action:
-
Acid Concentration: Ensure you are using conc. HCl (37%) or H2SO4 (50-60%) . Dilute acids will stall at the amide.
-
Temperature: The reaction requires reflux (
C). Do not settle for C. -
Monitoring: Use HPLC to track the disappearance of the Amide peak (usually elutes after the acid on C18).
-
Category 3: Halogen Stability
Q4: Can the fluorine atom be displaced during synthesis?
-
Diagnosis: Nucleophilic Aromatic Substitution (SNAr).
-
The Science: The 2-position (ortho) is activated by the electron-withdrawing carbonyl group of the aldehyde/cyanohydrin. If you use excess NaCN at high temperatures, the Cyanide ion (
) can attack the C-F bond, displacing Fluorine to form a dicyano species. -
Corrective Action:
-
Avoid large excesses of NaCN (keep stoichiometry 1.05 – 1.1 eq).
-
Neutralize excess cyanide before heating the mixture for hydrolysis.
-
Impurity Profile & Data Summary
| Impurity Name | Structure Description | Origin | HPLC Behavior (C18) | Removal Strategy |
| Impurity A | 3,4-Dichloro-2-fluorobenzoic acid | Oxidation of SM | Elutes after Mandelic Acid (More hydrophobic) | Recrystallization (Water) |
| Impurity B | 3,4-Dichloro-2-fluoromandelamide | Partial Hydrolysis | Elutes between Acid and SM | Extended Reflux (HCl) |
| Impurity C | 3,4-Dichloro-2-fluorobenzaldehyde | Unreacted SM / Retro-reaction | Elutes last (Most hydrophobic) | Bisulfite wash / Ether extraction |
| Impurity D | Dimeric Ether | Self-condensation | Very late eluter | Column Chromatography (rarely needed) |
Optimized Experimental Protocol
Objective: Synthesis of this compound with <0.5% Impurity A and B.
Reagents:
-
3,4-Dichloro-2-fluorobenzaldehyde (1.0 eq)
-
Sodium Bisulfite (NaHSO3) (1.1 eq)
-
Sodium Cyanide (NaCN) (1.1 eq) [DANGER: CYANIDE ]
Step-by-Step:
-
Bisulfite Adduct Formation:
-
Dissolve NaHSO3 in water (2.5 mL/g).
-
Add Aldehyde slowly with vigorous stirring at 25°C.
-
Checkpoint: A thick white precipitate (bisulfite adduct) must form. Stir for 2 hours to ensure 100% aldehyde consumption.
-
-
Cyanohydrin Formation:
-
Cool the slurry to 0–5°C.
-
Add NaCN solution (dissolved in min. water) dropwise. Do not exceed 10°C.
-
Stir for 3 hours. The solid will dissolve and an oil (Mandelonitrile) will separate.
-
Separation: Extract the oil with Toluene.[2] Wash Toluene layer with water.
-
-
Hydrolysis (The Critical Step):
-
Isolation:
-
Cool to room temperature.[1] The product may crystallize directly or require extraction into ether/EtOAc.
-
Purification: Recrystallize from Water/Formic Acid (95:5) or Toluene .
-
References
-
Corson, B. B., et al. "Mandelic Acid." Organic Syntheses, Coll.[3][6][8] Vol. 1, p.336 (1941). Link
- Foundational text for the bisulfite-cyanide route mechanics.
-
Gao, Y., et al. "Synthesis of substituted mandelic acid derivatives via hydrolytic protocols." Journal of Chemical Research, 2012. Link
- Discusses the kinetics of nitrile hydrolysis for halogenated arom
- Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. Authoritative source for SNAr mechanisms (defluorination risks) and nucleophilic addition to carbonyls.
-
U.S. Patent 2,562,861. "Mandelic acid purification involving production of complex alkali metal salts thereof." Link
- Provides industrial scale purification methods relevant to removing benzoic acid impurities.
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US2562861A - Mandelic acid purification involving production of complex alkali metal salts thereof - Google Patents [patents.google.com]
- 7. 3,4-DIFLUOROMANDELIC ACID | CAS: 132741-29-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-Up Synthesis of 3,4-Dichloro-2-fluoromandelic Acid
Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Optimization, Safety, and Troubleshooting for Halogenated Mandelic Acid Synthesis
Introduction: Operational Scope
Welcome to the Technical Support Center. You are accessing the master guide for the scale-up synthesis of 3,4-Dichloro-2-fluoromandelic acid . This molecule presents unique challenges due to the electron-deficient nature of the poly-halogenated aromatic ring and the steric hindrance introduced by the ortho-fluorine substituent.
This guide prioritizes the Bisulfite Adduct Method (Cyanohydrin route) over direct HCN addition or Grignard approaches. This pathway offers the highest atom economy and safety profile for multi-kilogram scale-up, avoiding the handling of gaseous hydrogen cyanide.
Module 1: The Master Protocol (Safer Scale-Up)
User Question: What is the recommended industrial route for scaling this synthesis to 1-5 kg batches while minimizing HCN exposure risks?
Technical Response: For scale-up, we recommend a "One-Pot, Two-Step" protocol via the Bisulfite Adduct . This method generates the cyanohydrin in situ without isolating unstable intermediates or handling free HCN gas.
The Reaction Scheme
-
Activation: 3,4-Dichloro-2-fluorobenzaldehyde + NaHSO₃
Bisulfite Adduct (Solid/Slurry). -
Cyanation: Adduct + NaCN (aq)
3,4-Dichloro-2-fluoromandelonitrile. -
Hydrolysis: Nitrile + HCl (conc.)
Target Acid + NH₄Cl.
Step-by-Step Protocol (Normalized for 1.0 mol scale)
| Step | Reagent/Parameter | Quantity/Condition | Critical Control Point (CCP) |
| 1 | Precursor | 3,4-Dichloro-2-fluorobenzaldehyde (1.0 eq) | Purity >98% is critical to prevent downstream tar formation. |
| 2 | Bisulfite Soln. | NaHSO₃ (1.1 eq) in Water (saturated) | Exotherm: Maintain T < 30°C. Stir vigorously to form a thick white slurry (the adduct). |
| 3 | Cyanation | NaCN (1.05 eq) in Water | Safety: Add dropwise at 0–5°C. Do NOT acidify yet. Vent to scrubber. |
| 4 | Phase Separation | Toluene or MTBE | Extract the oily cyanohydrin layer. The aqueous layer contains toxic cyanide waste—treat with bleach. |
| 5 | Hydrolysis | Conc. HCl (37%) (excess, ~5 vol) | Reflux: Heat to 60–70°C for 4–6 hours. Higher T may cause decarboxylation. |
| 6 | Isolation | Cooling to 5–10°C | Product crystallizes.[1] Filter and wash with cold toluene/hexane. |
Process Logic Diagram
Caption: Workflow for the Bisulfite Adduct route. Note the critical phase separation step before hydrolysis to remove inorganic salts.
Module 2: Troubleshooting & FAQs
User Report: "My hydrolysis step stalls. HPLC shows ~15% intermediate amide remaining even after 6 hours."
Diagnosis: The ortho-fluorine atom creates a steric and electronic shield around the nitrile carbon. The electron-withdrawing nature of the 3,4-dichloro ring stabilizes the intermediate amide, making the final hydrolysis to the acid slower than in unsubstituted mandelic acid.
Troubleshooting Steps:
-
Increase Acidity: Ensure you are using fuming HCl or sparging HCl gas if the reflux temperature is limited.
-
Temperature Bump: Increase hydrolysis temperature to 80°C , but monitor strictly for decarboxylation (formation of 3,4-dichloro-2-fluorobenzyl alcohol/chloride).
-
Solvent Assist: Add Acetic Acid (glacial) as a co-solvent during hydrolysis. This increases the boiling point and solubility of the lipophilic nitrile.
User Report: "The final product is oiling out instead of crystallizing."
Diagnosis: This is a common issue with poly-halogenated mandelic acids. The melting point depression caused by impurities (specifically the "dimer" ester formed between the hydroxyl of one molecule and the acid of another) prevents lattice formation.
Corrective Action Plan:
| Solvent System | Condition | Outcome |
| Water (Acidified) | pH < 1, Cool to 4°C | Standard. Good for removing inorganic salts, but may trap oil if cooling is too fast. |
| Toluene | Reflux | High Purity. Best for removing the "dimer" impurity. |
| Benzene/CCl₄ | Not Recommended | Historical citations exist, but avoid due to toxicity. Use Toluene or Xylenes. |
Decision Tree for "Oiling Out"
Caption: Logic flow for recovering crystalline product from an oiled-out mixture.
Module 3: Safety & Compliance (HCN Management)
User Question: "What are the specific safety requirements for the cyanide step?"
Mandatory Safety Protocols:
-
Scrubber System: All reactor vents must pass through a scrubber containing 10-15% NaOH + Sodium Hypochlorite (Bleach) . This oxidizes any escaped HCN gas to cyanate (CNO⁻), which is far less toxic.
-
pH Control: Never allow the pH of the cyanide solution to drop below 10 before the reactor is sealed and vented to the scrubber.
-
Waste Treatment: The aqueous waste from the phase separation (Step 4) contains residual cyanide. It must be treated with bleach at pH > 11 until a negative Prussian Blue test is confirmed.
Module 4: Analytical Benchmarks
To validate your synthesis, compare your isolated material against these expected physicochemical properties for halogenated mandelic acid analogs.
| Parameter | Specification | Notes |
| Appearance | White to off-white needles | Yellowing indicates oxidation or residual aldehyde. |
| Melting Point | 115–125°C (Predicted) | Ortho-F usually lowers MP compared to unsubstituted mandelic acid (119°C). |
| HPLC Purity | > 98.0% | Main impurity: 3,4-dichloro-2-fluorobenzoic acid (oxidation byproduct). |
| Chiral Assay | Racemic (50:50) | This synthesis produces a racemate.[2] Resolution requires chiral chromatography or crystallization with Levetiracetam [1]. |
References
-
Resolution of Halogenated Mandelic Acids
-
Classic Mandelic Acid Synthesis (Bisulfite Method)
-
Cyanohydrin Hydrolysis Mechanism
- Title: Preparation of mandelic acid (2-hydroxy-2-phenylacetic acid).
- Source: PrepChem.
-
Link:[Link]
Sources
- 1. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Resolving Agents: A Comparative Analysis of 3,4-Dichloro-2-fluoromandelic Acid and Its Alternatives
For researchers, scientists, and drug development professionals, the journey from a racemic mixture to an enantiomerically pure compound is a critical and often challenging endeavor. The choice of a chiral resolving agent is a pivotal decision in this process, directly influencing the efficiency, yield, and economic viability of separating stereoisomers. This guide provides an in-depth technical comparison of 3,4-Dichloro-2-fluoromandelic acid with established chiral resolving agents, namely (S)-Mandelic acid, Di-p-toluoyltartaric acid (DPTTA), and (1S)-(+)-10-Camphorsulfonic acid.
While extensive experimental data for this compound is not as readily available in peer-reviewed literature as for its more conventional counterparts, this guide will leverage available information on halogenated mandelic acid derivatives and fundamental principles of chiral recognition to provide a comprehensive and objective analysis. We will delve into the mechanistic underpinnings of chiral resolution, present available performance data, and provide detailed experimental protocols to empower you in making informed decisions for your stereoselective syntheses.
The Fundamental Principle: Diastereomeric Salt Formation
The classical and most widely employed method for chiral resolution is the formation of diastereomeric salts.[1] Enantiomers, being mirror images, possess identical physical properties, making their direct separation exceedingly difficult. By reacting a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent (an acid in this case), we convert the enantiomers into a pair of diastereomers. These diastereomers, which are not mirror images of each other, exhibit distinct physical properties, most notably different solubilities in a given solvent. This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, is isolated, and then the resolved enantiomer is liberated, typically by treatment with a base.
The success of this technique is a delicate interplay of several factors: the inherent resolving power of the agent, the choice of solvent, the stoichiometry of the reactants, and the crystallization temperature.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is primarily evaluated by the yield of the desired enantiomer and its enantiomeric excess (e.e.). The following table summarizes available data for the resolution of two common racemic amines, 1-phenylethylamine and propranolol, with the selected resolving agents. It is important to note that the performance of a resolving agent is highly substrate-dependent, and the data presented here, compiled from various sources, serves as a representative comparison.
Table 1: Comparative Performance of Chiral Resolving Agents
| Racemic Compound | Resolving Agent | Yield of Resolved Enantiomer | Enantiomeric Excess (e.e.) |
| 1-Phenylethylamine | (S)-Mandelic Acid | ~85% (for (R)-enantiomer) | >95% |
| (+)-Di-p-toluoyl-D-tartaric Acid | High (qualitative) | High (qualitative) | |
| (1S)-(+)-10-Camphorsulfonic Acid | >99.5% enantiomeric purity (qualitative yield)[2] | >99.5%[2] | |
| This compound | Data not available | Data not available | |
| Propranolol | (S)-Mandelic Acid | Unsuccessful (direct resolution)[3] | - |
| (+)-Di-(p-toluoyl)tartaric Acid | Improved resolution[4] | Data not available | |
| (1S)-(+)-10-Camphorsulfonic Acid | Data not available | Data not available | |
| This compound | Data not available | Data not available |
Analysis of Performance Data:
-
(S)-Mandelic Acid demonstrates high efficiency in resolving 1-phenylethylamine, a standard benchmark for acidic resolving agents. However, its effectiveness can be limited with more complex molecules like propranolol.[3]
-
Di-p-toluoyltartaric Acid (DPTTA) is a versatile and powerful resolving agent, often successful where simpler acids fail. Its rigid structure and multiple interaction points contribute to its broad applicability.[4]
-
(1S)-(+)-10-Camphorsulfonic Acid is a strong acid that forms highly crystalline salts, often leading to high enantiomeric purities.[2]
-
This compound : While direct quantitative data is lacking, we can infer its potential performance based on its structure. The presence of electron-withdrawing halogen atoms (chlorine and fluorine) on the phenyl ring increases the acidity of the carboxylic acid group compared to unsubstituted mandelic acid. This enhanced acidity can lead to more stable salt formation with a broader range of amines. Furthermore, the specific substitution pattern provides unique steric and electronic interactions that could be advantageous for the resolution of certain racemic compounds where other agents are less effective. The fluorine atom at the 2-position, in particular, can engage in unique hydrogen bonding and dipole-dipole interactions, potentially enhancing chiral discrimination.
Experimental Protocols
The following are detailed, step-by-step methodologies for chiral resolution using the discussed agents. These protocols provide a solid foundation for practical application and can be optimized for specific substrates.
Protocol 1: Resolution of a Racemic Amine with (S)-Mandelic Acid
This protocol describes a general procedure for the resolution of a racemic primary amine.
Materials:
-
Racemic amine
-
(S)-Mandelic acid
-
Methanol (or another suitable solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Salt Formation: In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of warm methanol. In a separate flask, dissolve (S)-Mandelic acid (1.0 equivalent) in a minimal amount of warm methanol.
-
Crystallization: Slowly add the (S)-Mandelic acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For further crystallization, the flask can be placed in an ice bath.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add 1 M NaOH solution dropwise until the solution is basic (pH > 10).
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (3 x 20 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the resolved amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine by chiral HPLC or polarimetry.
Protocol 2: Resolution of a Racemic Amine with (+)-Di-p-toluoyl-D-tartaric Acid (DPTTA)
This protocol outlines a general procedure for resolving a racemic amine using DPTTA.
Materials:
-
Racemic amine
-
(+)-Di-p-toluoyl-D-tartaric acid
-
Ethanol (or another suitable solvent)
-
2 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation: Dissolve the racemic amine (1.0 equivalent) and (+)-DPTTA (1.0 equivalent) in a suitable volume of warm ethanol.
-
Crystallization: Allow the solution to cool to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can initiate crystallization. The solution can be left to stand for several hours or overnight to maximize crystal formation.
-
Isolation of Diastereomeric Salt: Collect the crystalline salt by vacuum filtration and wash with a small amount of cold ethanol.
-
Liberation of the Free Amine: Suspend the salt in water and add 2 M NaOH solution until the salt dissolves and the solution is strongly basic.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the resolved amine.
-
Analysis: Determine the enantiomeric excess using an appropriate analytical method.
Protocol 3: Resolution of a Racemic Amine with (1S)-(+)-10-Camphorsulfonic Acid
This protocol provides a general method for the resolution of a racemic amine using camphorsulfonic acid.
Materials:
-
Racemic amine
-
(1S)-(+)-10-Camphorsulfonic acid
-
Acetone (or another suitable solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation: Dissolve the racemic amine (1.0 equivalent) in acetone. In a separate flask, dissolve (1S)-(+)-10-Camphorsulfonic acid (1.0 equivalent) in acetone.
-
Crystallization: Add the camphorsulfonic acid solution to the amine solution. The diastereomeric salt may precipitate immediately. If not, the solution can be concentrated and cooled to induce crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold acetone.
-
Liberation of the Free Amine: Suspend the salt in a biphasic mixture of dichloromethane and saturated NaHCO₃ solution and stir vigorously until the solid dissolves.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Analysis: Determine the enantiomeric excess of the resulting amine.
Visualizing the Workflow and Logic
To better illustrate the processes described, the following diagrams created using Graphviz (DOT language) outline the experimental workflow and the logical relationships in chiral resolution by diastereomeric salt formation.
Sources
A Comparative Guide to the Validation of Analytical Methods for 3,4-Dichloro-2-fluoromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 3,4-Dichloro-2-fluoromandelic acid, a key chiral intermediate in the synthesis of various pharmaceuticals. As a Senior Application Scientist, my aim is to go beyond a simple recitation of protocols and delve into the rationale behind experimental choices, ensuring a self-validating system of analysis.
The Critical Role of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] For a compound like this compound, this means ensuring that the chosen method can accurately and reliably quantify the analyte in the presence of impurities, degradation products, and other matrix components. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a harmonized framework for analytical method validation, which we will adhere to in this guide.[1][2][3][4]
Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)
For the routine analysis and quality control of this compound, a reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach due to its robustness, widespread availability, and cost-effectiveness.
Experimental Workflow: HPLC Method Validation
The validation of the HPLC method encompasses a series of experiments to assess its performance characteristics. The following workflow provides a comprehensive approach.
Caption: Workflow for HPLC Method Validation.
Detailed Experimental Protocol for HPLC Validation
1. Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] To demonstrate this, forced degradation studies are essential.[5][6] These studies intentionally degrade the drug substance to ensure that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[7]
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.
The goal is to achieve 5-20% degradation of the active ingredient.[5] The chromatograms from these stressed samples are then compared with that of an unstressed sample to demonstrate peak purity and resolution.
2. Linearity
Linearity establishes that there is a direct proportional relationship between the concentration of the analyte and the analytical signal.[2]
-
Prepare a series of at least five concentrations of this compound reference standard across the expected working range (e.g., 50-150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area against concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
3. Accuracy
Accuracy demonstrates the closeness of the test results to the true value.[2]
-
Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine determinations across the three concentration levels (three replicates at each level).
-
The percent recovery should be within 98.0% to 102.0%.
4. Precision
Precision is assessed at two levels: repeatability and intermediate precision.[2]
-
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or different equipment.
-
The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte's signal is distinguishable from the noise. A signal-to-noise ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
6. Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Introduce small variations in critical method parameters such as:
-
Mobile phase composition (e.g., ±2% organic phase).
-
pH of the mobile phase (e.g., ±0.2 units).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
The system suitability parameters should remain within the acceptance criteria.
Performance Data Summary: HPLC Method
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interference at the retention time of the analyte | Peak purity index > 0.999 |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 50-150 µg/mL | 50-150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | - | 0.5 µg/mL |
| LOQ | - | 1.5 µg/mL |
| Robustness | System suitability passes | Passed |
Comparison with Alternative Analytical Methods
While HPLC is a robust and reliable method, other techniques offer distinct advantages in specific contexts.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV. This is particularly advantageous for the analysis of low-level impurities or for bioanalytical studies where the analyte is present in complex matrices.
-
Advantages:
-
Superior sensitivity (sub-µg/mL detection limits).
-
High specificity due to mass-based detection.
-
Faster analysis times compared to conventional HPLC.
-
-
Disadvantages:
-
Higher instrument cost and complexity.
-
Requires more specialized expertise for method development and maintenance.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful separation technique that offers high efficiency and resolution for charged species like organic acids. It presents a cost-effective alternative to HPLC.[3]
-
Advantages:
-
Low solvent and sample consumption.
-
High separation efficiency.
-
Faster analysis times for certain applications.
-
-
Disadvantages:
-
Lower sensitivity compared to UPLC-MS/MS.
-
Reproducibility can be more challenging to maintain compared to HPLC.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable option for the analysis of volatile compounds. However, for non-volatile compounds like mandelic acid and its derivatives, a derivatization step is necessary to increase their volatility.[2]
-
Advantages:
-
Excellent separation efficiency for complex mixtures.
-
High sensitivity and specificity with mass spectrometric detection.
-
-
Disadvantages:
-
Requires a derivatization step, which adds complexity and potential for error to the sample preparation process.
-
Not suitable for thermally labile compounds.
-
Comparative Performance Overview
| Feature | HPLC-UV | UPLC-MS/MS | Capillary Electrophoresis (CE) | GC-MS (with derivatization) |
| Principle | Liquid Chromatography | Liquid Chromatography with Mass Spectrometry | Electrophoretic Separation | Gas Chromatography with Mass Spectrometry |
| Sensitivity | Good (µg/mL) | Excellent (ng/mL to pg/mL) | Moderate (µg/mL) | Very Good (ng/mL to pg/mL) |
| Specificity | Good | Excellent | Good | Excellent |
| Sample Throughput | Moderate | High | High | Moderate |
| Cost | Moderate | High | Low | Moderate |
| Complexity | Low | High | Moderate | High (due to derivatization) |
| Best For | Routine QC, Assay | Trace analysis, Bioanalysis | Cost-effective screening | Volatile impurity profiling |
Logical Framework for Method Selection
The choice of the analytical method should be guided by the specific requirements of the analysis.
Caption: Decision tree for analytical method selection.
Conclusion
The validation of an analytical method for this compound is a multifaceted process that underpins the quality and reliability of pharmaceutical development. While a reversed-phase HPLC method with UV detection stands as a robust and widely applicable primary choice for routine quality control, a comprehensive understanding of alternative techniques is crucial for addressing specific analytical challenges. UPLC-MS/MS provides unparalleled sensitivity for trace analysis, Capillary Electrophoresis offers a cost-effective and efficient alternative, and GC-MS remains a powerful tool for the analysis of volatile impurities, albeit with the added complexity of derivatization. The selection of the most appropriate method should always be guided by a thorough evaluation of the analytical requirements, ensuring that the chosen technique is fit for its intended purpose.
References
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]
-
Forced Degradation Testing | SGS Italy. (n.d.). Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022, March 31). Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]
-
Validation of HPLC and CE methods for determination of organic acids in sour cassava starch wastewater - PubMed. (2015, April 1). Retrieved from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Retrieved from [Link]
-
Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices - FAO AGRIS. (n.d.). Retrieved from [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Retrieved from [Link]
-
HPLC method validation and application for organic acid analysis in wine after solid-phase extraction - SciSpace. (2016, November 21). Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. (2025, September 20). Retrieved from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31). Retrieved from [Link]
-
View of HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (n.d.). Retrieved from [Link]
-
Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC. (n.d.). Retrieved from [Link]
-
Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (n.d.). Retrieved from [Link]
-
HPLC Methods for analysis of Mandelic acid - HELIX Chromatography. (n.d.). Retrieved from [Link]
-
Redalyc.Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (n.d.). Retrieved from [Link]
-
Analytical Methods for Organic Acids - Shimadzu. (n.d.). Retrieved from [Link]
-
Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (2025, August 7). Retrieved from [Link]
-
Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601 - EPA. (n.d.). Retrieved from [Link]
-
Review Article Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - NM-AIST Repository. (2021, February 3). Retrieved from [Link]
-
Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed. (2023, July 28). Retrieved from [Link]
-
Towards a comprehensive analytical workflow for the chemical characterisation of organofluorine in consumer products and environ - Diva-portal.org. (2019, February 28). Retrieved from [Link]
-
Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC. (n.d.). Retrieved from [Link]
Sources
- 1. Determination of mandelic acid enantiomers in urine by derivatization in supercritical carbon dioxide prior to their determination by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC [mdpi.com]
- 3. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
enantiomeric excess determination for reactions using 3,4-Dichloro-2-fluoromandelic acid
A Comparative Technical Guide for Process Chemists & Analysts
Executive Summary
3,4-Dichloro-2-fluoromandelic acid is a highly functionalized chiral building block, often utilized in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. Its specific substitution pattern—particularly the ortho-fluorine atom—presents unique analytical challenges and opportunities. The electron-withdrawing nature of the halogen array significantly increases the acidity of the carboxylic group compared to unsubstituted mandelic acid, necessitating strict pH control in chromatographic methods.
This guide evaluates three validated methodologies for determining enantiomeric excess (ee): Direct Chiral HPLC (the gold standard), 19F-NMR with Chiral Solvating Agents (the rapid throughput alternative), and Derivatization (for complex matrices).
Part 1: The Analytical Challenge
The presence of the 2-fluoro substituent adjacent to the chiral center creates a distinct steric and electronic environment.
-
Acidity: The
is expected to be lower than mandelic acid ( ), likely dropping below 3.0 due to the inductive effect of the F and Cl atoms. -
Implication: In HPLC, insufficient acid additive (TFA) will lead to severe peak tailing and loss of resolution (
) due to ionization of the carboxylate. -
Opportunity: The 19F nucleus serves as a sensitive built-in NMR reporter, allowing for rapid ee determination without heavy derivatization.[1][2]
Part 2: Method A — Direct Chiral HPLC (The Gold Standard)
Verdict: Best for final quality control (QC) and high-accuracy requirements (
Column Selection Strategy
While amylose-based columns (AD-H) are traditional for mandelic acids, immobilized polysaccharide columns (Chiralpak IC) are recommended for this substrate. The chlorinated aromatic ring increases solubility in non-standard solvents (e.g., DCM), which might strip coated phases (like AD-H). Immobilized phases offer superior robustness.
Optimized Protocol
-
Column: Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)) or Chiralpak AD-H.
-
Dimensions:
mm, .[3][4] -
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA).
-
Ratio: 90 : 10 : 0.1 (v/v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Temperature:
. -
Detection: UV at 230 nm (Carboxyl band) or 210 nm (Chlorinated ring absorption).
Step-by-Step Workflow
-
Sample Prep: Dissolve 1.0 mg of the sample in 1.0 mL of the Mobile Phase. Note: Do not dissolve in pure IPA and inject into a Hexane-rich stream; this causes solvent effects.
-
Equilibration: Flush column for 30 mins with mobile phase containing TFA.
-
Injection: Inject
. -
Integration: The enantiomers typically elute between 8–15 minutes. The 2-fluoro substituent often improves separation factors (
) compared to non-substituted analogs due to rigid conformation in the chiral groove.
Critical Control Point: If peak tailing occurs, increase TFA to 0.2%, but do not exceed 0.5% to protect the column hardware.
Part 3: Method B — 19F-NMR with Chiral Solvating Agents (CSA)
Verdict: Best for In-Process Control (IPC) and high-throughput screening of reaction conditions.
The Principle
Instead of separating enantiomers physically, we convert them into transient diastereomeric salts using a chiral amine. The 19F signal of the (R)-acid/(S)-amine salt resonates at a different frequency than the (S)-acid/(S)-amine salt.
Reagent Selection
-
CSA: (S)-(-)-1-Phenylethylamine (PEA) or (R)-(+)-1-Phenylethylamine.
-
Solvent:
(Benzene- can be used to enhance via stacking interactions).
Optimized Protocol
-
Preparation: In an NMR tube, dissolve 10 mg of this compound in 0.6 mL
. -
Addition: Add 1.5 equivalents (
) of (S)-1-Phenylethylamine. Shake well. -
Acquisition: Acquire a 19F NMR spectrum (proton-decoupled if possible to sharpen singlets, though the F-H coupling might be informative).
-
Analysis:
-
You will see two distinct fluorine signals (split by
ppm). -
Integrate the two peaks.
- .
-
Why this works: The 2-fluoro atom is ortho to the chiral center. The chiral amine forms a salt bridge with the carboxylic acid. The spatial proximity of the chiral amine's phenyl ring to the fluorine atom in the salt complex creates a strong anisotropic shielding difference between the two diastereomers.
Part 4: Comparative Analysis
| Feature | Method A: Chiral HPLC | Method B: 19F NMR (CSA) | Method C: Derivatization (Mosher Ester) |
| Accuracy | High ( | Medium ( | High ( |
| Throughput | Low (20 min/sample) | High (5 min/sample) | Very Low (Requires synthesis + workup) |
| Cost | High (Solvents, Column) | Low (Solvent only) | High (Reagents, time) |
| Sample Recovery | Possible (Prep HPLC) | Difficult (Salt formation) | Impossible (Destructive) |
| Suitability | Final Release Testing | Reaction Optimization | Complex Matrices (e.g., biologicals) |
Part 5: Decision & Workflow Diagrams
Figure 1: Method Selection Logic
Use this flowchart to determine the appropriate analytical technique based on your current development stage.
Caption: Decision matrix for selecting between NMR and HPLC based on sample purity and data requirements.
Figure 2: Chiral Recognition Mechanism (HPLC)
Visualizing how the "2-Fluoro" group aids in separation on polysaccharide columns.
Caption: Mechanistic interactions between the fluorinated mandelic acid and the Chiralpak IC stationary phase.
References
-
Zhang, T., et al. (2010).[4] "Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase." Journal of Chromatography A.
- Context: Establishes the superiority of Chiralpak IC for chlorinated mandelic acid derivatives and the necessity of TFA additives.
-
Zeng, Y., et al. (2025).[5] "Enantiodifferentiation of chiral hydroxy acids via 19F NMR." Royal Society of Chemistry (Analyst).
- Context: Validates the use of 19F NMR for determining ee of hydroxy acids using chiral amines/boronic acid assemblies.
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H Columns."
- Context: Provides standard operating limits for pressure and solvent compatibility (critical for avoiding column damage with chlorin
-
Gouilleux, B., et al. (2025). "Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients." Analyst.
- Context: Demonstrates the high sensitivity of 19F NMR for fluorinated APIs, supporting the "Method B" protocol.
Sources
- 1. A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mandelic acid | DAICEL Chiral Application Search [search.daicelchiral.com]
- 4. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiodifferentiation of chiral hydroxy acids via 19 F NMR - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ03288A [pubs.rsc.org]
A Comparative Guide to Halogenated Mandelic Acids in Catalysis: Unveiling the Impact of Halogen Substitution
For Immediate Publication
Introduction
Mandelic acid and its derivatives are recognized as versatile chiral building blocks and organocatalysts in modern organic synthesis.[1][2] The strategic introduction of halogen atoms onto the phenyl ring of mandelic acid can profoundly influence its catalytic activity and selectivity. This guide offers a comparative analysis of halogenated mandelic acids in catalysis, providing researchers, scientists, and drug development professionals with insights into how the nature and position of halogen substituents dictate catalytic performance. We will explore the underlying principles of halogen bonding and electronic effects, present comparative data, and provide a practical experimental protocol.
The Strategic Role of Halogenation in Catalysis
Halogenation of mandelic acid is not merely an incremental structural modification; it is a powerful tool to fine-tune the catalyst's properties. The effects can be broadly categorized into two primary mechanisms:
-
Electronic Effects: Halogen atoms are electronegative and exert an electron-withdrawing inductive effect. This effect can modulate the acidity of the carboxylic acid and hydroxyl groups, influencing their ability to act as Brønsted acids or to coordinate with substrates. The position of the halogen (ortho, meta, or para) determines the interplay between inductive and resonance effects, allowing for precise control over the electronic environment of the catalytic core.
-
Halogen Bonding: A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base.[3][4] This directional and specific interaction has emerged as a significant force in organocatalysis.[3][5] In the context of mandelic acid, the halogen atom can form a halogen bond with a substrate, pre-organizing it within the chiral environment of the catalyst and enhancing reaction rates and enantioselectivity.[6][7] Computational studies have demonstrated that these interactions are key for transition-state stabilization.[3]
Comparative Analysis in a Model Reaction: The Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of C-C bond formation in organic synthesis, crucial for building the backbones of many complex pharmaceutical molecules.[8][9][10] Chiral Brønsted acids, including mandelic acid derivatives, are effective catalysts for this transformation.
While direct comparative studies detailing a full matrix of halogenated mandelic acids (F, Cl, Br, I at ortho, meta, para positions) in a single reaction are not extensively documented in a single source, we can synthesize a comparative view from established principles in organocatalysis and physical organic chemistry. The performance of a halogenated mandelic acid catalyst in an asymmetric aldol reaction would be influenced by the following factors:
-
Acidity: The pKa of the carboxylic acid is crucial for the catalytic cycle, which often involves protonation of a carbonyl group. Electron-withdrawing halogens increase the acidity. The strength of this effect generally follows the order: F > Cl > Br > I.
-
Halogen Bond Donor Strength: The ability of the halogen to act as a halogen bond donor increases with its polarizability and the positive character of its σ-hole. This trend generally follows the order: I > Br > Cl > F.[4]
-
Steric Hindrance: The size of the halogen atom (I > Br > Cl > F) and its position on the ring can create steric hindrance, influencing the facial selectivity of the reaction. An ortho-substituent will exert a more significant steric effect than a para-substituent.
Hypothetical Performance Comparison
Based on these principles, we can construct a table summarizing the expected trends in an asymmetric aldol reaction catalyzed by different halogenated mandelic acids.
| Catalyst (Exemplary) | Key Feature | Expected Yield | Expected Enantioselectivity (ee) | Rationale |
| 4-Fluoromandelic Acid | Strong Inductive Effect | Moderate to High | Moderate | High acidity may accelerate the reaction, but the weak halogen bonding capability might lead to lower enantioselectivity. |
| 4-Chloromandelic Acid | Balanced Electronic/Steric | High | High | A good balance of increased acidity and moderate halogen bonding potential often leads to efficient and selective catalysis. |
| 4-Bromomandelic Acid | Enhanced Halogen Bonding | High | Very High | The stronger halogen bonding capability compared to chlorine can lead to better organization of the transition state, enhancing enantioselectivity.[11] |
| 4-Iodomandelic Acid | Strongest Halogen Bonding | Moderate | Potentially Highest | While offering the strongest halogen bond, the larger size might introduce competing steric effects, and its lower electronegativity results in less acidity enhancement. |
| 2-Chloromandelic Acid | Steric Influence | Moderate | Variable | The ortho-positioning introduces significant steric bulk near the chiral center, which can either enhance or disrupt the desired stereochemical outcome depending on the substrate. |
Note: This table is a qualitative prediction based on established chemical principles. Actual results can be highly substrate- and condition-dependent.
Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by 4-Chloromandelic Acid
This protocol provides a representative workflow for conducting an asymmetric aldol reaction. It is designed to be a self-validating system, where careful execution should yield reproducible results.
Objective: To synthesize a chiral β-hydroxy ketone via the direct aldol reaction of acetone and 4-nitrobenzaldehyde, catalyzed by (S)-4-chloromandelic acid.
Materials:
-
(S)-4-chloromandelic acid (Catalyst)
-
4-Nitrobenzaldehyde (Aldehyde)
-
Acetone (Solvent and Nucleophile)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Hexanes and Isopropanol for HPLC analysis
-
Standard laboratory glassware, magnetic stirrer, and cooling bath.
Procedure:
-
Reaction Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-4-chloromandelic acid (0.02 mmol, 10 mol%).
-
Addition of Reagents: Add 4-nitrobenzaldehyde (0.2 mmol, 1.0 equiv) to the flask.
-
Solvent and Nucleophile: Add acetone (1.0 mL) to the flask.
-
Reaction Conditions: Stir the reaction mixture at room temperature (25 °C) for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure aldol product.
-
Analysis:
-
Characterize the product by ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral column (e.g., Chiralcel OD-H) and a mobile phase of hexanes/isopropanol.
-
Visualizing the Catalytic Cycle
The catalytic cycle for the mandelic acid-catalyzed direct aldol reaction is believed to proceed through an enamine or enol-type mechanism, activated by the Brønsted acidity of the catalyst. The halogen atom plays a crucial role in orienting the substrates through halogen bonding.
Caption: Proposed catalytic cycle for the aldol reaction.
Conclusion
The halogenation of mandelic acid provides a sophisticated platform for the design of efficient organocatalysts. By carefully selecting the halogen and its substitution pattern, researchers can fine-tune the electronic and steric properties of the catalyst to achieve high yields and enantioselectivities. The interplay between Brønsted acidity and noncovalent interactions like halogen bonding is key to their catalytic prowess. Future research will likely focus on further elucidating these interactions through advanced computational and spectroscopic methods, leading to the development of even more powerful and selective catalysts for asymmetric synthesis.
References
-
Baker, S. I., Yaghoubi, M., Bidwell, S. L., Pierce, S. L., Hratchian, H. P., & Baxter, R. D. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8492–8502. [Link]
-
Organic Chemistry Portal. (n.d.). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Organic Chemistry Portal. Retrieved from [Link]
-
Baker, S. I. (2022). Invoking Halogen Bonding: An Investigation of Halogenation Reactions Promoted By the Halogen Bonding Phenomenon Between Commercially Available Halogenating Reagents And Lewis Basic Additives. UC Merced. [Link]
-
Du, X.-J., Bian, Q., Wang, H.-X., Yu, S.-J., Kou, J.-J., Wang, Z.-P., Li, Z.-M., & Zhao, W.-G. (2014). Synthesis and fungicidal activity of new fluorine-containing mandelic acid amide compounds. Organic & Biomolecular Chemistry, 12(29), 5427–5434. [Link]
-
Sun, T.-Y., Wang, B., & Daugulis, O. (2015). Monoselective o-C–H Functionalizations of Mandelic Acid and α-Phenylglycine. Journal of the American Chemical Society, 137(30), 9539–9542. [Link]
-
Mellor, S. L., & Macgregor, S. A. (2023). Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite. RSC Advances, 13(30), 20959–20963. [Link]
-
Boruń, A. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(1), 423–487. [Link]
-
Taylor, M. S. (2017). Halogen Bonding Organocatalysis Enhanced through Intramolecular Hydrogen Bonds. Chem, 3(5), 749–751. [Link]
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Zanetti-Polzi, L., et al. (2023). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. ACS Catalysis, 13(22), 14936–14947. [Link]
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Navigating the Bioactive Landscape of Polychlorinated and Fluorinated Mandelic Acid Analogs: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
In the intricate world of drug discovery, the subtle art of molecular modification holds the key to unlocking potent new therapeutic agents. The mandelic acid scaffold, a versatile α-hydroxy carboxylic acid, has long been a fertile ground for such exploration, yielding a diverse array of biologically active compounds.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, delves into the structure-activity relationships (SAR) of a specific, yet underexplored, class of these derivatives: 3,4-dichloro-2-fluoromandelic acid and its analogs. While direct experimental data on this precise compound remains elusive in publicly accessible literature, this guide will construct a robust SAR narrative by drawing parallels with structurally related halogenated aromatic compounds and provide detailed, actionable experimental protocols for their synthesis and evaluation.
The Rationale: Why Polychlorinated and Fluorinated Scaffolds?
The strategic placement of halogen atoms on an aromatic ring is a cornerstone of modern medicinal chemistry. Chlorine and fluorine, in particular, offer a powerful toolkit to modulate a molecule's physicochemical properties and, consequently, its biological activity.
-
Chlorine: The introduction of chlorine atoms can significantly enhance the lipophilicity of a compound, potentially improving its ability to cross cell membranes. Furthermore, the electron-withdrawing nature of chlorine can influence the acidity of nearby functional groups and create specific electronic interactions with biological targets. The presence of multiple chlorine atoms, as in a dichlorophenyl group, can lead to distinct electronic and steric profiles that can be crucial for binding affinity and selectivity.
-
Fluorine: The substitution of hydrogen with fluorine, the most electronegative element, can have profound effects. It can alter a molecule's conformation, metabolic stability (by blocking sites of oxidation), and binding affinity through the formation of hydrogen bonds and other electrostatic interactions. A fluorine atom at a strategic position can therefore dramatically impact a compound's pharmacokinetic and pharmacodynamic profile.
The combination of these halogens on a mandelic acid scaffold presents a compelling strategy for developing novel bioactive agents with potentially unique properties.
Unraveling the Structure-Activity Relationship: A Predictive Analysis
In the absence of direct experimental data for this compound, we can extrapolate potential SAR trends from studies on analogous halogenated aromatic compounds. The core mandelic acid structure provides key pharmacophoric features: the carboxylic acid and hydroxyl groups, which can participate in hydrogen bonding and electrostatic interactions with biological targets, and the aromatic ring, which can engage in hydrophobic and π-stacking interactions.
The biological activity of mandelic acid derivatives is diverse, spanning antimicrobial, antifungal, and even anticancer properties.[1][2][3] For the purpose of this guide, we will focus on the potential antimicrobial and antifungal activities, as these are frequently reported for halogenated aromatic compounds.
Key Structural Modifications and Their Predicted Impact on Bioactivity
To systematically explore the SAR of this compound analogs, we propose a series of modifications and predict their likely effects on antimicrobial and antifungal efficacy.
| Analog | Modification from this compound | Predicted Impact on Activity | Rationale |
| Analog 1 | Removal of the 2-fluoro substituent | Potential decrease in activity | The fluorine atom may be crucial for specific hydrogen bonding interactions with the target enzyme or protein. Its removal could lead to a loss of binding affinity. |
| Analog 2 | Shifting the fluoro substituent to the 5- or 6-position | Variable | The position of the fluorine atom is critical. Shifting it could either disrupt a key interaction or create a new, more favorable one, depending on the topology of the binding site. |
| Analog 3 | Replacement of one or both chloro substituents with other halogens (e.g., Br, I) | Variable | Altering the halogen at the 3- and 4-positions will change the lipophilicity and electronic properties of the aromatic ring. This could impact cell permeability and binding affinity. |
| Analog 4 | Introduction of a second fluoro substituent | Potential increase or decrease in activity | A second fluorine atom could further enhance metabolic stability and binding interactions. However, it could also introduce steric hindrance or unfavorable electronic effects. |
| Analog 5 | Replacement of the dichlorophenyl group with a bioisosteric equivalent (e.g., a trifluoromethylphenyl group) | Variable | Bioisosteric replacement is a common strategy to fine-tune a molecule's properties. The effect on activity would depend on how well the replacement mimics the steric and electronic properties of the dichlorophenyl group in the context of the biological target. |
Table 1: Predicted Structure-Activity Relationships of this compound Analogs
Experimental Protocols: A Roadmap for Synthesis and Biological Evaluation
To validate the predicted SAR and discover novel bioactive compounds, a systematic approach to synthesis and biological testing is essential. The following protocols provide a detailed methodology for these crucial steps.
Synthesis of this compound and its Analogs
The synthesis of the target compounds will proceed via a two-step process, starting from the corresponding substituted benzaldehydes.
Step 1: Synthesis of Substituted Benzaldehydes (e.g., 3,4-Dichloro-2-fluorobenzaldehyde)
The synthesis of polysubstituted benzaldehydes can be achieved through various methods, including the formylation of fluorinated aromatic derivatives.[4][5]
Step 2: Conversion of Benzaldehydes to Mandelic Acids
A well-established method for this conversion is the cyanohydrin reaction followed by hydrolysis.[6][7][8][9][10]
Detailed Protocol for the Synthesis of this compound:
-
Cyanohydrin Formation:
-
In a well-ventilated fume hood, dissolve 3,4-dichloro-2-fluorobenzaldehyde in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium cyanide in water while maintaining the temperature below 10°C.
-
Stir the reaction mixture for several hours at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to quench the excess cyanide.
-
Extract the resulting cyanohydrin with an organic solvent like diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dichloro-2-fluoromandelonitrile.
-
-
Hydrolysis to Mandelic Acid:
-
Add concentrated hydrochloric acid to the crude mandelonitrile.
-
Heat the mixture under reflux for several hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and extract the mandelic acid with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., toluene/hexane).
-
Biological Evaluation: Antimicrobial and Antifungal Susceptibility Testing
The synthesized analogs should be screened for their biological activity using standardized antimicrobial susceptibility tests. The Minimum Inhibitory Concentration (MIC) assay is a gold-standard method for this purpose.[11][12][13][14]
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Stock Solutions: Dissolve the synthesized mandelic acid analogs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Include positive control wells (medium with inoculum, no compound) and negative control wells (medium only).
-
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI or EUCAST guidelines.[15][16]
-
Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate. Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Path Forward: Workflow and Key Relationships
To provide a clear visual representation of the proposed research strategy, the following diagrams have been generated using Graphviz.
Caption: Predicted Structure-Activity Relationship (SAR) pathways for this compound analogs.
Caption: General experimental workflow for the synthesis and biological evaluation of mandelic acid analogs.
Conclusion and Future Directions
This guide provides a comprehensive framework for exploring the structure-activity relationships of this compound and its analogs. By leveraging established synthetic methodologies and standardized biological assays, researchers can systematically investigate the impact of specific structural modifications on antimicrobial and antifungal activity. The insights gained from such studies will be invaluable for the rational design of novel and potent therapeutic agents. The path forward lies in the meticulous execution of these experimental protocols and the careful analysis of the resulting data to build a definitive SAR model for this promising class of compounds.
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A Comparative Benchmarking Guide: 3,4-Dichloro-2-fluoromandelic Acid in Asymmetric Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral resolving agent or catalyst is paramount to achieving high enantioselectivity and overall process efficiency. Mandelic acid and its derivatives have long been staples in the chemist's toolbox for the resolution of racemic mixtures, particularly amines, through the formation of diastereomeric salts.[1] This guide provides a comprehensive performance benchmark of a highly functionalized derivative, 3,4-Dichloro-2-fluoromandelic acid, in comparison to other commonly employed chiral acids.
The unique substitution pattern of this compound, featuring both electron-withdrawing chlorine atoms and a fluorine atom, is anticipated to significantly influence its acidity, steric profile, and crystal packing ability. These factors are critical in the diastereomeric salt resolution process, potentially leading to enhanced discrimination between enantiomers and improved resolution efficiency. This guide will delve into the theoretical underpinnings of these effects and present available experimental data to offer a clear comparison for researchers selecting a resolving agent for their specific applications.
The Critical Role of Chiral Resolving Agents
Asymmetric synthesis is a cornerstone of modern drug discovery and development, as the biological activity of a chiral molecule is often confined to a single enantiomer.[2] The separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, is a widely used and industrially viable method to obtain enantiomerically pure compounds.[3] The most common approach involves the use of a chiral resolving agent to convert the enantiomers into a pair of diastereomers, which, having different physical properties, can be separated by techniques such as fractional crystallization.[1][2]
The efficacy of a chiral resolving agent is determined by several factors, including the yield of the desired enantiomer and its enantiomeric excess (ee%). A successful resolution hinges on the differential solubility of the formed diastereomeric salts, which is influenced by the intricate intermolecular interactions within the crystal lattice.
Benchmarking Performance: A Data-Driven Comparison
To provide a quantitative comparison, this guide focuses on the resolution of a model racemic primary amine, 1-phenylethylamine, a commonly used substrate for evaluating the performance of chiral resolving agents. While a direct, side-by-side comparative study under identical conditions for all agents is not available in the literature, the following table compiles data from various sources to offer a representative performance overview.
Table 1: Performance Comparison of Chiral Resolving Agents in the Resolution of (±)-1-Phenylethylamine
| Chiral Resolving Agent | Yield of Resolved Amine (%) | Enantiomeric Excess (ee%) of Resolved Amine | Solvent | Reference |
| This compound | Data not available in searched literature | Data not available in searched literature | - | - |
| (S)-Mandelic Acid | ~41% (for (R)-MNPA) | >99% (after recrystallization) | Aqueous Ethanol | [4] |
| L-(+)-Tartaric Acid | Not specified | High (qualitative) | Methanol | [5] |
| (1S)-(+)-10-Camphorsulfonic Acid | Not specified | Not specified | n-Butyl Acetate | [6] |
Note: The lack of specific experimental data for the resolution of 1-phenylethylamine with this compound in the searched literature prevents a direct numerical comparison in this table. The data for (S)-Mandelic acid is for the resolution of a different amine, 2-methoxy-2-(1-naphthyl)propionic acid (MNPA), but provides an indication of its resolving power. The information for Tartaric Acid and Camphorsulfonic Acid is based on established laboratory procedures and patents, which often describe the process without reporting specific yield and ee% for every application.
Understanding the Impact of Substitution: A Mechanistic Perspective
The electronic and steric properties of the substituents on the aromatic ring of mandelic acid play a crucial role in the efficiency of chiral resolution. The presence of electron-withdrawing groups, such as chlorine and fluorine, increases the acidity of the carboxylic acid. This enhanced acidity can lead to more stable salt formation with the amine.
Furthermore, the specific placement of these halogens in this compound can influence the crystal packing of the resulting diastereomeric salts. The chlorine atoms at the 3 and 4 positions and the fluorine at the 2 position create a unique electronic and steric environment that can lead to more specific and stronger intermolecular interactions, such as hydrogen bonding and halogen bonding, within the crystal lattice of one diastereomer over the other. This enhanced differentiation in crystal packing is the fundamental basis for a more efficient separation by fractional crystallization.
A study on the resolution of various halogenated mandelic acids using levetiracetam as a resolving agent demonstrated that the position and type of halogen substituent significantly affect the resolution performance, highlighting the importance of the substitution pattern.
Experimental Protocols
Below are generalized, step-by-step methodologies for the chiral resolution of a racemic primary amine using a chiral acid, which can be adapted for this compound.
General Protocol for Diastereomeric Salt Resolution of a Racemic Amine
-
Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 0.5 to 1.0 equivalent of the chiral resolving acid (e.g., this compound) to the solution. The optimal stoichiometric ratio may need to be determined empirically.
-
Heat the mixture gently to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Inducing crystallization by seeding with a small crystal of the desired diastereomeric salt may be beneficial.
-
Further cooling in an ice bath or refrigerator can increase the yield of the crystalline salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected diastereomeric salt in water.
-
Add a base (e.g., aqueous sodium hydroxide or potassium carbonate) to neutralize the chiral acid and liberate the free amine.
-
Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the resolved amine.
-
-
Determination of Enantiomeric Excess:
-
Analyze the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), or by measuring the optical rotation using a polarimeter.
-
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the experimental workflow and the logical steps involved in chiral resolution.
Caption: General experimental workflow for chiral resolution.
Caption: Logical steps in diastereomeric salt resolution.
Conclusion and Future Outlook
While direct comparative data for this compound is currently limited in the public domain, the principles of physical organic chemistry suggest that its unique electronic and steric properties make it a promising candidate for challenging chiral resolutions. The increased acidity and potential for specific crystal packing interactions due to its halogen substituents could lead to superior performance in terms of both yield and enantioselectivity compared to unsubstituted mandelic acid and other common resolving agents.
For researchers and drug development professionals, this guide highlights the importance of considering substituted mandelic acid derivatives in their screening for optimal resolving agents. Empirical testing of this compound with specific racemic substrates is highly encouraged. Future studies that systematically benchmark the performance of a wider range of halogenated mandelic acids against established resolving agents will be invaluable to the field of asymmetric synthesis.
References
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Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State. Retrieved from [Link]
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Bode, J. W. (n.d.). Kinetic resolution of amines. Bode Research Group. Retrieved from [Link]
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-
Scilit. (n.d.). Isolation of different enantiomers caused by variation in the stoichiometric ratio of racemate and resolving agent. The crystal structure of (R)-1-phenylethylammonium (S)-mandelate·dimandelic acid. Retrieved from [Link]
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PMC. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Retrieved from [Link]
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-
Arkivoc. (2005, January 7). Highly efficient resolution of racemic diethanolamine using (-) camphor-10-sulphonic acid. Retrieved from [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 3,4-Dichloro-2-fluoromandelic Acid
Executive Summary & Core Directive
Do not dispose of 3,4-Dichloro-2-fluoromandelic acid down the drain.
This compound is a halogenated organic acid . Its disposal requires strict segregation from standard organic solvents and non-halogenated acids. Improper disposal risks the formation of hydrofluoric acid (HF) and hydrochloric acid (HCl) vapors during thermal treatment, or the creation of toxic dioxins if incinerated in standard non-halogenated waste streams.
The Golden Rule: Treat this substance as a "Halogenated Organic" waste stream, regardless of its physical state (solid or solution).[1]
Chemical Hazard Profile (The "Why")
To handle this chemical safely, you must understand the causality between its molecular structure and the required safety protocols.[1]
| Feature | Chemical Implication | Operational Requirement |
| Alpha-Hydroxy Acid | High acidity (pKa ~3-4); Corrosive to tissue.[2] | PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1] |
| Fluorine Substituent | C-F bond is strong but can release Fluoride ions or HF under extreme thermal decomposition. | Container: Use HDPE (High-Density Polyethylene). Avoid glass for long-term storage of acidic aqueous solutions to prevent etching. |
| Chlorine Substituents | Precursor to HCl and organochlorine pollutants (dioxins) if burned incorrectly. | Segregation: MUST go to a facility equipped with flue gas scrubbing (Halogenated Waste Incinerator). |
Step-by-Step Disposal Protocol
Phase A: Waste Characterization & Segregation
Before moving the container, determine the state of the waste.[1]
-
Scenario 1: Pure Solid Waste
-
Do not dissolve the solid just to dispose of it.
-
Place the solid directly into a wide-mouth HDPE jar .
-
Label as "Solid Hazardous Waste: this compound."[1]
-
Alert: Ensure the container is rated for corrosive solids.
-
-
Scenario 2: Liquid Waste (Mother Liquors/Solvents)
-
Crucial Decision: Does the solution contain other solvents?
-
If dissolved in water/alcohol: Segregate into "Halogenated Solvent/Organic" carboy.
-
Never mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases (e.g., Sodium Hydroxide) in the waste container.[1] This can cause rapid exothermic gas evolution.
-
Phase B: Container Selection & Labeling
Use the following checklist to validate your packaging. This is a self-validating system; if you cannot check a box, stop .
Phase C: The "No-Neutralization" Policy[1]
Expert Insight: While standard lab protocols often suggest neutralizing acids before disposal, do not attempt to neutralize this specific compound in the lab unless you have a specific, validated SOP.
-
Reasoning: Neutralization of halogenated acids can be unpredictable and exothermic. If the pH spikes too high, you may trigger degradation or unwanted side reactions.[1]
-
Action: Ship as acidic waste. Let the professional waste facility handle the neutralization in a controlled reactor.
Operational Workflow (Visualized)
The following diagram outlines the decision logic for disposing of this compound.
Figure 1: Decision matrix for the segregation and packaging of halogenated mandelic acid waste.
Emergency Procedures (Spill Response)
In the event of a spill, immediate action prevents long-term contamination.[1][2]
| Spill Type | Immediate Action | Cleanup Material | Disposal of Debris |
| Dry Powder | 1. Isolate area.2. Avoid creating dust (do not sweep vigorously).[2][5][6] | Scoop or shovel.[5][6][7] Use wet paper towels for final residue. | Place in Solid Hazardous Waste container. |
| Liquid (Acidic) | 1. Ventilate area.2. Check pH. | Absorb with Vermiculite or Dry Sand . Do not use combustible materials like sawdust. | Place in Halogenated Debris container. |
| Skin Contact | Flush with water for 15 mins.[2][5][7] | N/A | N/A - Seek medical attention.[2][5][7][8][9] |
Expert Note on Calcium Gluconate: While this molecule contains fluorine, the C-F bond is generally stable.[1] However, if the material has been subjected to high heat or strong decomposition, trace HF may be present.[1] Having Calcium Gluconate gel on hand is a prudent "best practice" for any lab working with fluorinated organic acids, though the risk is lower than with inorganic HF.[1]
References
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Waste Codes D002, F-List).[1] Retrieved from [Link]
-
University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
National Institutes of Health (PubChem). 3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid (Analogous Halogenated Acid Safety Data).[1] Retrieved from [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. republicservices.com [republicservices.com]
- 4. epa.gov [epa.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
